Sniper(abl)-058

Catalog No.
S12904394
CAS No.
M.F
C62H75N11O9S
M. Wt
1150.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sniper(abl)-058

Product Name

Sniper(abl)-058

IUPAC Name

4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C62H75N11O9S

Molecular Weight

1150.4 g/mol

InChI

InChI=1S/C62H75N11O9S/c1-42-16-21-49(37-52(42)69-62-65-24-22-51(68-62)48-13-8-23-64-38-48)66-59(77)46-19-17-44(18-20-46)39-71-26-28-72(29-27-71)55(74)40-81-33-32-79-30-31-80-34-35-82-50-14-7-12-47(36-50)57(75)53-41-83-60(67-53)54-15-9-25-73(54)61(78)56(45-10-5-4-6-11-45)70-58(76)43(2)63-3/h7-8,12-14,16-24,36-38,41,43,45,54,56,63H,4-6,9-11,15,25-35,39-40H2,1-3H3,(H,66,77)(H,70,76)(H,65,68,69)/t43-,54-,56-/m0/s1

InChI Key

TVHMRPZDSBFQBQ-INNJKCEPSA-N

SMILES

Array

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C(=O)COCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)NC8=NC=CC(=N8)C9=CN=CC=C9

Mechanism of Action: How SNIPER(ABL)-058 Works

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-058 hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate the BCR-ABL protein [1] [2]. Its mechanism is event-driven and catalytic, meaning one molecule can theoretically degrade multiple target proteins [1].

The diagram below illustrates the sequential process of target protein degradation induced by this compound.

G A 1. This compound Enters Cell B 2. Binds Target Protein (BCR-ABL) via Imatinib moiety A->B C 3. Recruits E3 Ubiquitin Ligase (IAP, e.g., cIAP1) via LCL161 derivative B->C D 4. Forms Ternary Complex (BCR-ABL : SNIPER : IAP) C->D E 5. IAP Transfers Ubiquitin Chain to BCR-ABL D->E F 6. Poly-Ubiquitinated BCR-ABL E->F G 7. Proteasome Recognizes and Degrades BCR-ABL F->G H 8. This compound is Recycled G->H SNIPER release

Experimental Context & Research Methodology

In practice, researchers typically validate the activity and specificity of degraders like this compound through a series of in vitro experiments.

G A Cell Culture Use CML-derived cell lines (e.g., K562) B Compound Treatment Incubate cells with this compound (Dose range: e.g., 1-30 µM) (Time course: e.g., 6-24 hours) A->B C Inclusion of Controls B->C e.g., DMSO vehicle, Imatinib alone, IAP ligand alone D Cell Lysis and Protein Extraction B->D E Western Blot Analysis Probe for BCR-ABL protein level Probe for loading control (e.g., Actin) Probe for IAP levels (e.g., cIAP1) D->E F Mechanistic Validation E->F Pre-treat with: - Proteasome inhibitor (MG132) - IAP antagonist (MV1) G Data Analysis Calculate DC₅₀ via densitometry E->G

Key controls and validation steps include:

  • Critical Controls: Experiments include a DMSO vehicle (negative control), Imatinib alone (to show inhibition without degradation), and the IAP ligand alone (to assess its individual effect) [2].
  • Mechanistic Validation: To confirm degradation occurs via the intended pathway, researchers pre-treat cells with:
    • A proteasome inhibitor (e.g., MG132). If degradation is blocked, it confirms UPS dependence [2].
    • A pure IAP antagonist (e.g., MV1). If degradation is blocked, it confirms IAP ligase involvement [1].

Research Context and Comparison with Other Degraders

This compound is part of a broader effort to develop potent BCR-ABL degraders. Its DC₅₀ of 10 µM is less potent compared to later-generation compounds [3]. The following table compares it with other reported SNIPERs targeting BCR-ABL.

Compound Name Target Ligand Reported DC₅₀ (Potency) Key Note
SNIPER(ABL)-024 GNF5 5 μM [3] Less potent than -058.
SNIPER(ABL)-033 HG-7-85-01 0.3 μM [3] More potent than -058.
SNIPER(ABL)-039 Dasatinib 10 nM [3] Significantly more potent; uses a different, stronger ABL inhibitor.
SNIPER(ABL)-062 ABL inhibitor Potent activity [3] Contains a variable PEG linker.

Limitations and Strategic Considerations

  • Lower Potency: Its relatively high DC₅₀ (10 µM) limits its therapeutic potential and makes it more useful as a proof-of-concept tool rather than a clinical candidate [3] [2].
  • Dual Degradation: A characteristic of IAP-recruiting SNIPERs is the simultaneous degradation of both the target protein (BCR-ABL) and the IAP E3 ligase itself. This self-consumption of the ligase may limit the duration and full potential of the degradation activity [1] [2].
  • Advantage for Cancer: While dual degradation can be a limitation, it may also be beneficial in cancers where IAPs are overexpressed, as it can simultaneously remove the oncogenic driver (BCR-ABL) and a pro-survival protein (IAP), potentially killing cancer cells more efficiently [4].

This compound serves as a foundational example of targeted protein degradation for oncology, particularly for CML. While its utility as a therapeutic is limited, its design principles pave the way for more potent and sophisticated degraders.

References

Mechanism of Action: A Visual Overview

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-058 is a chimeric molecule with three parts: a target protein ligand (Imatinib) connected by a chemical linker to an E3 ubiquitin ligase ligand (an LCL161 derivative) [1] [2] [3]. The following diagram illustrates its mechanism of action.

G POI Target Protein (BCR-ABL) Ternary Ternary Complex (PROTAC:BCR-ABL:IAP) POI->Ternary  Binds PROTAC This compound PROTAC->Ternary  Recruits E3 E3 Ubiquitin Ligase (IAP) E3->Ternary  Binds Ub Ubiquitin-Tagged BCR-ABL Ternary->Ub Polyubiquitination Deg Proteasomal Degradation Ub->Deg

Insights from Related SNIPER(ABL) Compounds

While specific cellular-level experimental data for this compound is limited in the available literature, insights can be drawn from highly similar compounds, particularly SNIPER(ABL)-039, which also uses an LCL161 derivative and has been more extensively studied [4].

The table below compares key SNIPER(ABL) compounds to show how changes in the ABL inhibitor affect degradation potency (DC₅₀) [2] [3].

SNIPER Compound ABL Inhibitor Used Reported DC₅₀ for BCR-ABL
SNIPER(ABL)-039 Dasatinib 10 nM
SNIPER(ABL)-033 HG-7-85-01 0.3 μM
SNIPER(ABL)-024 GNF5 5 μM
This compound Imatinib 10 μM
SNIPER(ABL)-049 Imatinib 100 μM

Key functional observations from these related studies include:

  • Downstream Signaling Inhibition: Effective SNIPER(ABL) compounds inhibit phosphorylation of key BCR-ABL substrates like STAT5 and CrkL, confirming disruption of oncogenic signaling [4].
  • E3 Ligase Involvement: Degradation often involves multiple IAP family members, including cIAP1 and XIAP, which can be confirmed via shRNA knockdown experiments [4].
  • Cellular Phenotype: Treatment leads to suppressed growth and viability of BCR-ABL-positive chronic myeloid leukemia (CML) cells [4].

Suggested Experimental Approaches

To empirically validate the mechanism of action of this compound in a laboratory setting, you can consider the following key methodologies derived from related studies.

  • Assessing Target Degradation

    • Western Blot Analysis: Standard method to detect reductions in BCR-ABL protein levels after compound treatment. Use BCR-ABL-positive cell lines (e.g., K562, KCL-22) and lysate them with RIPA buffer containing protease and phosphatase inhibitors [4].
    • Mechanism Validation: Co-treatment with proteasome inhibitor (e.g., MG132 or Bortezomib) or E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243) should block degradation, confirming ubiquitin-proteasome system dependence [4].
  • Confirming Functional Consequences

    • Downstream Signaling Analysis: Perform western blot to monitor phosphorylation status of BCR-ABL downstream effectors like STAT5 and CrkL [4].
    • Cell Viability Assays: Use assays like WST-8 to measure suppression of proliferation and viability in BCR-ABL-positive cell lines after SNIPER treatment [4] [5].
  • Elucidating the E3 Ligase Mechanism

    • Genetic Knockdown: Transfect cells with shRNA or siRNA targeting candidate E3 ligases (e.g., cIAP1, XIAP). A significant reduction in SNIPER-induced BCR-ABL degradation upon knockdown identifies the specific E3 ligase required [4] [5].

References

Sniper(abl)-058 protein degradation pathway

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

SNIPER(ABL)-058 is a heterobifunctional molecule composed of three parts: a ligand for the target protein (BCR-ABL), a ligand for an E3 ubiquitin ligase, and a linker connecting them [1] [2]. Its mechanism is illustrated below:

G POI BCR-ABL Protein (POI) Ternary POI-SNIPER-E3 Ternary Complex POI->Ternary  Binds SNIPER This compound SNIPER->Ternary  Forms E3 IAP Family E3 Ubiquitin Ligase (cIAP1/XIAP) E3->Ternary  Recruits Ub Polyubiquitinated BCR-ABL Ternary->Ub Induces Ubiquitination Deg Degradation by 26S Proteasome Ub->Deg

This mechanism hijacks the cell's natural protein disposal system. The forced proximity results in the polyubiquitination of BCR-ABL, a molecular "kiss of death" that tags it for destruction by the 26S proteasome, leading to its rapid and irreversible elimination [1] [3].

Comparison with Other SNIPER(ABL) Compounds

This compound is one of several developed degraders. Its performance can be contextualized by comparing it to other molecules in the same class, particularly noting its use of Imatinib as the warhead.

Compound Name ABL Inhibitor (Warhead) IAP Ligand Reported DC₅₀ (Degradation Potency)
This compound Imatinib LCL161 derivative 10 μM [2]
SNIPER(ABL)-049 Imatinib Bestatin 100 μM [2]
SNIPER(ABL)-015 GNF5 MV-1 5 μM [2]
SNIPER(ABL)-039 Dasatinib LCL161 derivative 10 nM [1] [2]

This comparison shows that the choice of both the ABL inhibitor and the IAP ligand significantly impacts degradation efficacy. For instance, SNIPER(ABL)-039, which uses Dasatinib, is about 1000 times more potent than this compound [1] [2].

Experimental Evidence & Validation

Key experiments validate this compound's mechanism and functional effects:

  • Western Blot Analysis: Treated BCR-ABL-positive CML cells (e.g., K562) show a measurable reduction in BCR-ABL protein levels, confirming degradation [1].
  • Mechanistic Confirmation: Degradation is blocked by pre-treating cells with MLN7243 (an E1 ubiquitin-activating enzyme inhibitor) or MG132 (a proteasome inhibitor), proving dependence on the UPS [1].
  • Functional Consequences: Successful degradation leads to reduced phosphorylation of BCR-ABL downstream signaling proteins (e.g., STAT5 and CrkL) and suppresses proliferation of CML cells [1].

SNIPER Technology Context

  • IAP Recruitment: SNIPERs uniquely recruit Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, as their E3 ligases [1] [4]. A strategic advantage is that some SNIPERs can induce the simultaneous degradation of both the target protein and the IAPs themselves, which may enhance anti-tumor effects by countering a common cancer resistance mechanism [4].
  • Contrast with PROTAC: SNIPER is a sub-class of Proteolysis-Targeting Chimeras (PROTACs) [5] [3]. The term "SNIPER" specifically denotes degraders that engage IAP family E3 ligases [4].

The search indicates that this compound serves as a proof-of-concept molecule. Its lower potency compared to other degraders like SNIPER(ABL)-039 means it may not be the primary candidate for clinical development, but it remains a valuable tool for validating the degradation strategy using the Imatinib warhead [2].

References

Sniper(abl)-058 discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-058 Profile

The table below summarizes the core information available for this compound [1].

Attribute Description
Target Protein BCR-ABL (Oncogenic fusion protein in Chronic Myelogenous Leukemia)
Target-Binding Ligand Imatinib (An ABL inhibitor) [2]
E3 Ligase Ligand An LCL161 derivative (An IAP antagonist) [2] [1]
Reported DC₅₀ 10 µM [1]
Primary Mechanism IAP-dependent ubiquitination and proteasomal degradation [2]

DC₅₀ refers to the compound concentration required to degrade 50% of the target protein.

SNIPER Platform and Experimental Context

This compound is part of a class of bi-functional degraders known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs) [2] [3] [1]. Its general mechanism of action and the experimental methods used to validate such compounds are described in the available literature, though not all details are available for this compound specifically.

The diagram below illustrates the general workflow for developing and testing SNIPER(ABL) compounds [2].

Start Design & Synthesis A In vitro Binding Assay (cIAP1/XIAP proteins) Start->A B Cell Culture Treatment (BCR-ABL+ leukemia cells) A->B C Western Blot Analysis (BCR-ABL protein levels) B->C D Mechanism Validation (Proteasome/IAP inhibition) C->D E Downstream Effect Analysis (STAT5/CrkL phosphorylation) D->E F Phenotypic Assay (Cell viability/Growth suppression) E->F

General workflow for SNIPER(ABL) compound evaluation [2]

Key Experimental Protocols

The following methodologies are central to validating the activity of SNIPER(ABL) compounds like this compound [2]:

  • Western Blot Analysis: Used to detect reduction in BCR-ABL protein levels. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies [2].
  • Mechanism Validation: Degradation is confirmed to be proteasome-dependent using inhibitors like MG132 and IAP-dependent using shRNA-mediated gene silencing of cIAP1 and XIAP [2].
  • Downstream Signaling Analysis: Effectiveness is measured by monitoring reduction in phosphorylation of BCR-ABL substrates like STAT5 and CrkL via western blot [2].
  • Cell Viability Assays: Anti-cancer activity is quantified using assays like WST-8 to measure metabolic activity and growth suppression in BCR-ABL-positive cell lines [2].

References

SNIPERs: Core Concept and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

SNIPERs are heterobifunctional molecules designed to degrade target proteins by hijacking the ubiquitin-proteasome system (UPS). Their name stems from their recruitment of the Inhibitor of Apoptosis Protein (IAP) family of E3 ubiquitin ligases [1] [2].

The general mechanism can be summarized in a few key steps, illustrated in the diagram below.

G POI Protein of Interest (POI) SNIPER SNIPER Molecule POI->SNIPER IAP IAP E3 Ligase SNIPER->IAP Ternary Ternary Complex (POI-SNIPER-IAP) IAP->Ternary  Recruits E2-Ub Ub Ubiquitinated POI Deg Degraded POI Ub->Deg  26S Proteasome Ternary->Ub  Ubiquitination

SNIPER mechanism induces targeted protein degradation via the ubiquitin-proteasome system.

  • Induced Proximity: The SNIPER molecule binds to a target protein of interest (POI) with one ligand and simultaneously recruits an IAP E3 ligase with another [1] [2].
  • Ubiquitin Transfer: This forced proximity facilitates the transfer of ubiquitin chains from an E2 ubiquitin-conjugating enzyme (recruited by the IAP's RING domain) onto the POI [2] [3].
  • Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome. The SNIPER molecule is recycled and can catalyze multiple rounds of degradation [1] [4].

Key IAP Ligands and Protein Targets in SNIPER Development

The efficacy of a SNIPER is heavily influenced by the choice of its IAP-binding ligand. The table below summarizes common IAP ligands and their application in degrading various disease-associated proteins.

Table 1: Prominent IAP Ligands and SNIPER Targets in Preclinical Research

IAP Ligand (E3 Recruiter) Frequency of Use in Reported SNIPERs [1] Example Target Proteins (POIs) Degraded by SNIPERs Reference
LCL-161 derivative ~31% BCR-ABL, BRD4, ERα, AR [1] [2]
Bestatin (MeBS) ~23% CRABP-II, AR [1] [2]
MV1 derivative ~10% BRD4, PDE4, BCR-ABL [1] [2]
IAP Ligand 4 ~9% Various [1]

Table 2: Selected Disease-Relevant Targets of SNIPERs

Target Protein Disease Association SNIPER Example & Key Findings
Androgen Receptor (AR) Prostate Cancer SNIPER-1: Degraded AR, inhibited AR-mediated gene expression, and induced apoptosis in cancer cells [1].
BCR-ABL Chronic Myeloid Leukemia (CML) SNIPER(ABL)- (concept): Designed to target TKI-resistant mutants; shown to degrade BCR-ABL and suppress tumor growth [2].
BRD4 Various Cancers MV1-based SNIPERs effectively degraded BRD4 and exhibited anti-proliferative effects [1] [2].
Estrogen Receptor α (ERα) Breast Cancer SNIPERs incorporating bestatin or IAP antagonists demonstrated potent degradation of ERα and efficacy in cell models [2].

Experimental Considerations for SNIPER Development

The process involves a multi-step cycle of design, synthesis, and rigorous biological validation.

Design and Synthesis

  • Core Components: A typical SNIPER consists of three elements: a target protein ligand, an IAP ligand, and a chemical linker connecting them [1] [2].
  • Linker Optimization: The linker's composition, length, and attachment point are critical for forming a productive ternary complex and are optimized empirically [2] [4].

Key Validation Experiments To confirm that observed protein degradation is due to the intended SNIPER mechanism, the following control experiments are essential:

  • Mechanism Validation:

    • Proteasome Inhibition: Treat cells with a proteasome inhibitor (e.g., MG-132). SNIPER-induced degradation should be blocked [2].
    • IAP Ligand Competition: Co-incubate with an excess of the free IAP ligand (e.g., LCL-161). This should compete for E3 binding and inhibit degradation [1].
    • IAP Knockdown/Depletion: Use siRNA, shRNA, or CRISPR/Cas9 to reduce cellular IAP levels. Degradation should be attenuated in IAP-deficient cells [1] [2].
  • Functional Phenotypic Assays:

    • Measure downstream consequences of target degradation, such as inhibition of cancer cell proliferation, induction of apoptosis, or suppression of target-driven gene expression [1].

G Start SNIPER Design & Synthesis A In vitro Degradation Assay (DC50, Dmax) Start->A B Mechanism of Action Studies A->B C Functional Phenotyping B->C B1 Proteasome Inhibition B->B1 B2 IAP Competition & Depletion B->B2 B3 Ternary Complex Analysis (SPR, ITC) B->B3 C1 Cell Proliferation & Viability C->C1 C2 Apoptosis Assays C->C2 C3 Gene Expression Analysis C->C3

Key experimental workflow for SNIPER validation, from initial screening to functional assessment.

SNIPERs in the Broader TPD Landscape

SNIPERs are one approach within the rapidly advancing field of Targeted Protein Degradation (TPD).

  • Comparison with Other E3 Ligases: While CRBN and VHL are the most commonly used E3 ligases in PROTACs, IAP-based degraders (SNIPERs) can activate parallel degradation pathways. This can be advantageous for degrading targets that are recalcitrant to CRBN/VHL-based PROTACs or for overcoming potential resistance [1] [5].
  • Advantages and Challenges:
    • Opportunities: Catalytic, sub-stoichiometric mode of action; potential to degrade "undruggable" proteins like transcription factors; ability to overcome resistance to traditional inhibitors [1] [2] [4].
    • Challenges: Relatively high molecular weight may impact drug-like properties; achieving optimal pharmacokinetics remains a key hurdle; the target scope for IAPs is not as extensively mapped as for CRBN or VHL [1] [5].

References

PROTACs: A Framework for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

The compound name "Sniper(abl)-058" suggests it is most likely a PROteolysis TArgeting Chimera (PROTAC) [1]. This is a groundbreaking technology in cancer therapy, especially for targeting proteins that are traditionally difficult to inhibit with conventional drugs [1].

PROTACs are heterobifunctional molecules composed of three key elements [1]:

  • A POI (Protein of Interest) ligand that binds to the target protein in the cell.
  • An E3 ligase ligand that recruits the cell's natural protein degradation machinery.
  • A linker that connects the two ligands.

The "abl" in the name strongly implies that the target protein is BCR-ABL, an oncogenic driver in certain leukemias like Chronic Myelogenous Leukemia (CML) [1]. Research has shown that different inhibitors (such as dasatinib, asciminib, and ponatinib) can be used as the POI ligand to create effective PROTACs against BCR-ABL [1].

Proposed Experimental Workflow for a PROTAC Compound

While a specific protocol for this compound is not available, the established development path for PROTACs involves several critical stages. The following workflow outlines the key steps from initial compound design to functional validation.

cluster_1 Design & Synthesis Phase cluster_2 Experimental Validation Phase Start Start: Identify Target (e.g., BCR-ABL) A Select Warheads: - POI Ligand (e.g., dasatinib) - E3 Ligand (e.g., VHL/CRBN) Start->A B Linker Design & Chemical Synthesis A->B A->B C In Vitro Assays: - Binding Affinity (SPR/BLI) - Ternary Complex Stability B->C D Cellular Assays: - DC50/Dmax Analysis - Western Blot C->D C->D E Functional Assays: - Anti-proliferation - Apoptosis D->E D->E End End: Data Analysis & Protocol Finalization E->End

Key Experimental Parameters and Methods

Based on the generalized PROTAC development workflow, here are the detailed methodologies and key metrics you would need to establish for a compound like this compound.

Table 1: Core Experimental Protocols for PROTAC Characterization
Experimental Stage Key Methodology Protocol Details & Key Measurements
Ternary Complex Formation Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR) [1] Measure binding kinetics (KD) between PROTAC, POI, and E3 ligase. Calculate the cooperativity factor (α) to assess complex stability. A factor α > 1 indicates a stable ternary complex [1].
In Vitro Degradation Cell Culture Treatment & Western Blot [1] Treat relevant cancer cell lines (e.g., SU-DHL-1, K562) with a concentration gradient of this compound for 4-24 hours. Measure protein degradation via Western Blot. Calculate DC₅₀ (concentration for 50% degradation) and Dmax (maximum degradation achieved) [1].
Anti-Proliferative Activity Cell Viability Assays (e.g., MTT, CellTiter-Glo) [1] Treat cells for 72-96 hours and measure cell viability. Calculate IC₅₀ (half-maximal inhibitory concentration) and compare it to DC₅₀ to understand if the effect is primarily due to target degradation.
Ubiquitination Specificity In Vitro Ubiquitination Assay [1] Reconstitute the ubiquitination cascade with E1, E2, E3 ligase, ubiquitin, and the target protein. Confirm that this compound specifically induces ubiquitination of the target protein (BCR-ABL) and not off-target proteins [1].
Table 2: Critical Quality Control and Characterization Metrics
Parameter Description Recommended Method
Lysine Accessibility Identify lysine residues on the target protein that are ubiquitinated. Critical for degradation efficiency and can be analyzed via cryo-EM [1]. Cryo-Electron Microscopy (cryo-EM), Mass Spectrometry
Linker Optimization The linker's composition, length, and rigidity profoundly impact PROTAC activity. This requires empirical testing [1]. Systematic synthesis of analogues with different linkers
Selectivity Profiling Ensure the compound degrades only the intended target and does not affect other proteins. Global proteomics analysis (e.g., TMT, LFQ)

Future Perspectives and Advanced Design

The field of PROTAC development is rapidly evolving. To ensure a comprehensive experimental plan, consider these advanced strategies mentioned in the recent literature [1]:

  • Utilize Artificial Intelligence: AI-based strategies are being developed to accelerate the discovery of POI/E3 ligands and to optimize linker design, helping to navigate the vast chemical space more efficiently [1].
  • Explore Novel Modalities: Besides small molecules, consider that POI ligands can also be based on nucleic acids or peptides, which may offer advantages for targeting certain proteins [1].
  • Consult PROTAC Databases: Leverage published online PROTAC databases to inform your design with existing structural and activity data [1].

References

Introduction to Cell Assay Principles for Targeted Therapy Development

Author: Smolecule Technical Support Team. Date: February 2026

Cell-based assays are indispensable in drug development, particularly for characterizing novel therapeutic compounds like Sniper(abl)-058. These assays provide critical data on mechanism of action, potency, and cellular response. For a putative molecule such as this compound, which appears to be a targeted therapy (potentially against ABL kinases), a multi-faceted assay approach is required to comprehensively evaluate its biological impact. The core methodologies outlined here draw from current best practices in cell viability assessment and high-sensitivity molecular detection [1] [2].

This document provides a detailed framework for assessing the efficacy and mechanism of this compound, utilizing a combination of endpoint and kinetic assays to capture both phenotypic and functional changes in target cells.


Quantitative Assay Methods and Data Interpretation

A robust assay panel should quantify cell death, measure metabolic inhibition, and confirm target engagement. The following table summarizes the core methods recommended for profiling this compound.

  • Table 1: Core Cell Viability and Cytotoxicity Assays for this compound Profiling
Assay Category Example Assays Measured Endpoint Key Advantages Key Limitations
Membrane Integrity (Invasive) Propidium Iodide, Trypan Blue, DRAQ7, CellTox Green [1] Compromised plasma membrane (late-stage cell death) Direct count of non-viable cells; cost-effective (Trypan Blue) Potential for false positives with prolonged dye incubation [1]
Cellular Metabolism MTT, WST-1, ATP Assay (e.g., CellTiter-Glo) [1] Overall metabolic activity High sensitivity; amenable to high-throughput screening Can be influenced by culture conditions and cell metabolic rate
Membrane Enzyme Leakage Lactate Dehydrogenase (LDH) Release, AK, G3PDH [1] Release of cytoplasmic enzymes upon membrane damage Label-free; can be performed on standard plate readers Potential for high background in untreated samples; can underestimate cytotoxicity in complex co-cultures [1]

For absolute quantification of target modulation or resistance mechanisms, Droplet Digital PCR (ddPCR) is recommended. This method partitions a sample into thousands of nanoliter droplets, allowing for absolute quantification of nucleic acids without a standard curve, making it ideal for detecting low-abundance targets like minor mutations or viral integration sites [3] [2].

  • Table 2: dPCR Platform Comparison for High-Sensitivity Applications
Instrument Partition Method Typical Partition Count Key Feature
QIAcuity (Qiagen) Microchamber Chip [2] Up to 26,000 (per 8-well strip) Integrated thermocycler and imager; ease of use
Naica (Stilla) Microdroplet Crystallization [2] ~30,000 (per cartridge) High-quality droplet imaging
ddPCR (Bio-Rad) Water-in-Oil Droplets [2] ~20,000 (per sample) Widely adopted; large existing dataset

Detailed Experimental Protocols

Protocol 1: Multiplexed Viability and Cytotoxicity Assay

This protocol combines a membrane-permeant dye (for total cells) with a membrane-impermeant dye (for dead cells) and an LDH readout.

  • Cell Seeding: Seed target cells (e.g., K-562 for ABL-related studies) in a 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium. Incubate overnight.
  • Compound Treatment: Prepare serial dilutions of this compound in DMSO or assay medium. Treat cells with the compound, including vehicle (DMSO) and positive control (e.g., 1-10 µM Staurosporine) wells. Incubate for the desired duration (e.g., 24, 48, 72 hours).
  • Viability Staining:
    • Add a fluorescent dye pair (e.g., 2 µM Calcein-AM and 4 µM Propidium Iodide) directly to the culture medium.
    • Incubate for 30-45 minutes at 37°C, protected from light.
    • Image the plate using a fluorescence microscope or high-content imager. Calcein-AM (green, viable) is cleaved by intracellular esterases; Propidium Iodide (red, non-viable) enters cells with compromised membranes [1].
  • LDH Measurement:
    • Following imaging, centrifuge the plate at 250xg for 5 minutes.
    • Carefully transfer 50 µL of supernatant from each well to a new plate.
    • Add 50 µL of the LDH detection reagent according to the manufacturer's instructions (e.g., CytoTox 96 Non-Radioactive Cytotoxicity Assay, Promega).
    • Incubate for 30 minutes at room temperature, protected from light.
    • Measure absorbance at 490 nm. Percent cytotoxicity is calculated as: (Experimental - Vehicle Control) / (Maximum LDH Release - Vehicle Control) * 100 [1].
Protocol 2: Absolute Quantification of Gene Expression or Mutations using dPCR

This protocol is for quantifying gene expression changes (e.g., BCR-ABL) or mutation burden following this compound treatment.

  • Sample Preparation: Extract total RNA or DNA from treated and control cells. For RNA, synthesize cDNA.
  • dPCR Reaction Mix: Prepare a 20-40 µL reaction mix containing:
    • ddPCR Supermix (e.g., Bio-Rad).
    • Target-specific FAM-labeled probes (e.g., for BCR-ABL).
    • Reference gene HEX-labeled probes (e.g., GUSB, ABL1).
    • ~20 ng of cDNA or DNA.
  • Droplet Generation: Load the reaction mix into a droplet generator (e.g., QX200 AutoDG, Bio-Rad) to create ~20,000 nanodroplets per sample.
  • PCR Amplification: Transfer the droplets to a 96-well PCR plate. Perform amplification on a thermal cycler using optimized cycling conditions.
  • Droplet Reading and Analysis:
    • Place the plate in a droplet reader (e.g., QX200, Bio-Rad) which measures the fluorescence in each droplet.
    • Analyze the data using the manufacturer's software (e.g., QuantaSoft, Bio-Rad). The software applies Poisson statistics to the count of positive and negative droplets to provide an absolute concentration of the target in copies/µL [3] [2].

The following diagram illustrates the core workflow of the dPCR process:

dPCR_workflow Start Start Sample_Prep Sample & Reaction Mix Preparation Start->Sample_Prep Partitioning Partitioning into Thousands of Droplets Sample_Prep->Partitioning Amplification PCR Amplification Partitioning->Amplification Reading Droplet Fluorescence Analysis Amplification->Reading Analysis Data Analysis & Absolute Quantification Reading->Analysis End End Analysis->End

Diagram Title: dPCR Workflow for Absolute Quantification


Data Analysis and Troubleshooting

Data Normalization: Normalize all viability and cytotoxicity data to vehicle control (0% effect) and positive control (100% effect) wells. Report IC₅₀ values using a four-parameter logistic (4PL) nonlinear regression curve fit.

dPCR Data Interpretation: The dPCR software will provide a 2D plot showing four droplet populations: double-negative, FAM-positive (target), HEX-positive (reference), and double-positive. The concentration and mutation frequency are calculated automatically.

Common Issues and Solutions:

  • High background in LDH assay: Ensure the medium used is free of serum, as serum contains LDH. Fetal bovine serum (FBS) must be omitted during the compound treatment step for this assay [1].
  • Poor dPCR separation: Optimize probe and primer concentrations. Ensure the template DNA is not degraded.
  • High variability in viability staining: Protect dyes from light throughout the procedure. Confirm that the final DMSO concentration is ≤0.1% to avoid solvent toxicity.

Conclusion

This application note provides a robust methodological framework for evaluating the "this compound" molecule. By integrating orthogonal assay techniques—from classical viability staining to cutting-edge digital PCR—researchers can obtain a deep and quantitative understanding of the compound's biological activity, supporting its development as a potential therapeutic agent.

References

Sniper(abl)-058 in vivo application

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-058 Profile and Design

This compound is a Specific and Nongenetic IAP-dependent Protein Eraser designed to degrade the BCR-ABL oncogenic fusion protein, a key driver in Chronic Myelogenous Leukemia (CML) [1] [2]. It functions as a heterobifunctional molecule that recruits inhibitor of apoptosis proteins (IAPs) to ubiquitinate and degrade BCR-ABL via the proteasome [2].

The table below summarizes its core characteristics and in vitro biological activity:

Characteristic Description
Target Protein BCR-ABL fusion protein [2]
Warhead (POI Ligand) Imatinib (an ABL kinase inhibitor) [1]
E3 Ligase Ligand LCL161 derivative (a cIAP antagonist) [1]
Linker Polyethylene glycol (PEG)-based linker [1]
Reported DC₅₀ 10 µM (concentration for 50% degradation of BCR-ABL in K562 CML cells) [1]
Key In Vitro Findings Induces degradation of BCR-ABL; reduces phosphorylation of downstream substrates STAT5 and CrkL; suppresses growth of BCR-ABL-positive CML cells [2]

Mechanism of Action and Signaling Pathway

The following diagram illustrates the proposed mechanism by which this compound degrades the BCR-ABL protein and subsequently inhibits cancer cell proliferation.

G SNIPER This compound BCRABL BCR-ABL Oncogenic Protein SNIPER->BCRABL Binds IAP IAP E3 Ubiquitin Ligase (cIAP1/XIAP) SNIPER->IAP Recruits Signaling Constitutive Pro-Growth Signaling (STAT5, CrkL) BCRABL->Signaling PolyUb Polyubiquitinated BCR-ABL IAP->PolyUb Ubiquitinates Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of BCR-ABL Proteasome->Degradation Inhibition Inhibition of Signaling & Proliferation Degradation->Inhibition Leads to Proliferation CML Cell Proliferation Signaling->Proliferation Inhibition->Proliferation Suppresses

Detailed Experimental Protocol

The methodologies below are compiled from the foundational research paper on SNIPER(ABL) compounds [2]. This protocol is based on in vitro experiments using cell lines.

Cell Culture and Treatment
  • Cell Line: Human CML cell line K562.
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% FBS and 50 µg/mL kanamycin at 37°C in a 5% CO₂ atmosphere.
  • Treatment:
    • Seed cells at an appropriate density (e.g., 2-5 x 10⁵ cells/mL).
    • Prepare a stock solution of this compound in DMSO. A typical working concentration range is 1-30 µM.
    • Treat cells with this compound or vehicle control (DMSO) for a specified duration (e.g., 5-24 hours).
Confirmation of Target Degradation (Western Blot)
  • Cell Lysis: Collect treated cells by centrifugation. Lyse cell pellets in a lysis buffer (e.g., 0.5% Triton X-100, 10 mM Tris-HCl pH 7.5, 150 mM NaCl) supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using a BCA assay.
  • SDS-PAGE and Western Blotting:
    • Separate equal amounts of protein by SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk.
    • Probe with primary antibodies against:
      • BCR-ABL (or c-ABL)
      • Phospho-STAT5
      • Phospho-CrkL
      • A loading control (e.g., GAPDH or β-Actin)
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect signals using enhanced chemiluminescence (ECL) reagent.
Functional Growth Inhibition Assay
  • Cell Viability Assessment:
    • Seed K562 cells in 96-well plates.
    • Treat with a concentration gradient of this compound (e.g., 0.1 µM to 30 µM).
    • Incubate for 48-72 hours.
    • Measure cell viability using assays like MTT, CellTiter-Glo, or by direct cell counting.
  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
Validation of Ubiquitin-Proteasome System (UPS) Dependence
  • Mechanism Confirmation:
    • Pre-treat cells for 1-2 hours with:
      • A proteasome inhibitor (e.g., MG-132, 10 µM).
      • An protein synthesis inhibitor (e.g., Cycloheximide, CHX) as a control.
    • Co-treat cells with this compound and the inhibitor for an additional 5-8 hours.
    • Perform Western Blot analysis for BCR-ABL. The degradation should be blocked by the proteasome inhibitor, confirming UPS dependence.

Limitations and Future Directions for In Vivo Work

The search results indicate that while this compound was characterized in vitro, another compound from the same study, SNIPER(ABL)-039 (which uses dasatinib as the warhead), showed superior potency with a DC₅₀ of 10 nM [1] [2]. This suggests that subsequent in vivo development efforts likely focused on more potent analogs like SNIPER(ABL)-039.

To design an in vivo protocol for a SNIPER molecule, you would generally need to consider:

  • Animal Model: A murine xenograft model generated by subcutaneously implanting BCR-ABL-positive cells (like K562) into immunodeficient mice.
  • Dosing Formulation: Preparing a stable solution for injection, often using a mixture of DMSO, PEG, and saline.
  • Administration Route: Intraperitoneal or intravenous injection.
  • Study Endpoints: Monitoring tumor volume, and ultimately analyzing excised tumors for BCR-ABL degradation via Western Blot.

Research Recommendations

Given that specific in vivo data for this compound is not available, here are suggestions for your continued research:

  • Explore Newer Analogs: Focus your literature search on SNIPER(ABL)-039 and other dasatinib-based degraders, as these represent more advanced and potent candidates.
  • Investigate Broader TPD Platforms: The field of Targeted Protein Degradation has expanded significantly. Searching for recent literature on BCR-ABL PROTACs (which often use CRBN or VHL ligands instead of IAP ligands) may yield comprehensive in vivo study protocols.

References

Application Note: Protocol for Validating BCR-ABL Degradation by SNIPER(ABL) Compounds via Western Blotting

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed methodology for researchers and drug development professionals to validate the efficacy and specificity of SNIPER(ABL) protein degraders, such as SNIPER(ABL)-058. The protocol centers on using Western blot analysis to monitor the compound-induced degradation of the BCR-ABL oncoprotein in Chronic Myelogenous Leukemia (CML) cell lines. The guidelines herein emphasize rigorous antibody validation, appropriate cellular and pharmacological controls, and complementary assays to confirm on-target activity, providing a framework to ensure reproducible and reliable results in the development of targeted protein degradation therapies.

Introduction to SNIPER(ABL) Technology and Validation Need

The SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) platform represents a pioneering protein knockdown technology. SNIPER(ABL) compounds are hetero-bifunctional molecules designed to target the BCR-ABL fusion oncoprotein, the key driver in Chronic Myelogenous Leukemia (CML), for proteasomal degradation [1]. These molecules consist of a ligand for the BCR-ABL protein (e.g., an ABL inhibitor) linked to a ligand for Inhibitor of Apoptosis Proteins (IAPs), which function as E3 ubiquitin ligases. Upon cell entry, the molecule bridges BCR-ABL with an IAP E3 ligase, leading to the ubiquitination and subsequent degradation of BCR-ABL by the proteasome [1].

Validating this process requires more than just demonstrating reduced protein levels; it necessitates confirming the mechanistic basis of the degradation. Western blotting is a foundational technique for this validation, but its accuracy is entirely dependent on the quality of the antibodies used and the inclusion of proper controls [2]. This protocol outlines a comprehensive approach to verify this compound activity, integrating IWGAV (International Working Group for Antibody Validation) guidelines to ensure data robustness and reproducibility [2].

Key Validation Strategies and Experimental Design

A robust validation strategy employs multiple, orthogonal methods to confirm that the observed loss of the BCR-ABL signal is due to specific, mechanism-driven degradation.

Table 1: Key Experimental Strategies for Validating this compound

Validation Strategy Experimental Approach Key Readout Purpose
Genetic Knockdown (Gold Standard) Use siRNA/shRNA to deplete candidate E3 ligases (cIAP1, XIAP) in CML cells [1]. Attenuation of this compound-induced BCR-ABL degradation. To confirm the specific E3 ligase (cIAP1/XIAP) is required for the degradation mechanism [1].
Pharmacological Inhibition Pre-treat cells with proteasome (e.g., MG-132) or IAP ligands. Rescue of BCR-ABL protein levels. To confirm degradation is dependent on the proteasome and IAP-mediated ubiquitylation [1].
Functional Consequences Monitor phosphorylation of BCR-ABL substrates (STAT5, CrkL) via phospho-specific antibodies [1]. Loss of downstream signaling. To demonstrate that degradation results in loss of oncogenic function, not just the protein.
Orthogonal Specificity Treat BCR-ABL-negative cell lines (e.g., HL-60, MOLT-4) with this compound [1]. No change in ABL protein levels. To confirm the degrader's effect is specific to the BCR-ABL oncoprotein and not native ABL.

The following diagram illustrates the core mechanistic hypothesis and the primary experimental workflow designed to test it.

G cluster_mechanism This compound Mechanism of Action cluster_workflow Experimental Validation Workflow node_blue Process node_red Inhibition node_green Validation node_white Data SNIPER This compound BCRABL BCR-ABL Oncoprotein SNIPER->BCRABL Binds IAP IAP E3 Ligase (cIAP1/XIAP) SNIPER->IAP Recruits Ubiquitination Ubiquitination BCRABL->Ubiquitination Induces IAP->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation SignalLoss Loss of Oncogenic Signaling Degradation->SignalLoss WB Western Blot Analysis Degradation->WB CellCulture Cell Culture (BCR-ABL+ K562, KCL-22) Treatment Compound Treatment CellCulture->Treatment SNIPERdose This compound (Dose/Time) Treatment->SNIPERdose DMSO DMSO (Vehicle) Treatment->DMSO Inhibitor Proteasome/IAP Inhibitor Treatment->Inhibitor Lysis Protein Lysis & Quantification Lysis->WB Analysis Data Analysis (Band Quantification) WB->Analysis

Diagram 1: SNIPER(ABL) mechanism and experimental workflow. The upper section illustrates the proposed molecular mechanism whereby the heterobifunctional SNIPER molecule induces ubiquitination and degradation of BCR-ABL. The lower section outlines the key experimental steps to validate this process in cells.

Detailed Western Blot Protocol for Detection of BCR-ABL Degradation
3.1. Cell Culture and Compound Treatment
  • Cell Lines: Use BCR-ABL-positive CML cell lines (e.g., K562, KCL-22, KU812). Maintain cells in RPMI-1640 medium supplemented with 10% FBS [1]. Include BCR-ABL-negative lines (e.g., HL-60, MOLT-4) as specificity controls [1].
  • Treatment Scheme:
    • Dose-Response: Treat cells with a concentration range of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) for a fixed time (e.g., 12-24 hours).
    • Time-Course: Treat cells with a single effective concentration (e.g., 1-3 µM) and harvest at various time points (e.g., 2, 4, 8, 12, 24 hours).
    • Inhibition Controls: Pre-treat (1-2 hours) or co-treat with a proteasome inhibitor (MG-132, 10 µM) or an IAP ligand to rescue degradation and confirm mechanism [1].
    • Vehicle Control: Always include a DMSO vehicle control (e.g., 0.1% v/v).
3.2. Sample Preparation and Lysis
  • Lyse Cells: After treatment, collect cells by centrifugation. Lyse cell pellets in an appropriate ice-cold lysis buffer (e.g., RIPA buffer: 0.5% Triton X-100, 0.01 M Tris-HCl [pH 7.5], 0.15 M NaCl) supplemented with fresh protease and phosphatase inhibitor cocktails [1] [3]. This is critical to preserve protein integrity and phosphorylation status.
  • Clarify Lysates: Centrifuge lysates at >10,000 × g for 10 minutes at 4°C to pellet insoluble debris. Transfer the supernatant to a new tube.
  • Determine Protein Concentration: Use the BCA assay to quantify total protein concentration, as it is compatible with detergents and denaturing reagents found in typical lysis buffers [3].
  • Prepare Samples for SDS-PAGE: Dilute lysates in 4X Laemmli sample buffer containing a reducing agent like β-mercaptoethanol (BME) or DTT [4]. Denature samples by heating at 95°C for 5 minutes [4]. A typical load is 10-50 µg of total protein per lane [5] [4].
3.3. Gel Electrophoresis and Transfer
  • Gel Selection: Based on the molecular weight of BCR-ABL (~210 kDa), a 7.5% or 10% polyacrylamide separating gel is recommended [4].
  • Electrophoresis: Load samples and a pre-stained protein molecular weight marker. Run gels in 1X Running Buffer (25 mM Tris, 80 mM Glycine, 35 mM SDS) at a constant voltage until the dye front adequately migrates through the gel [4].
  • Protein Transfer: After electrophoresis, equilibrate the gel in transfer buffer (25 mM Tris, 190 mM Glycine, 10% Methanol). Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system [4].
3.4. Antibody Validation and Immunoblotting

The reliability of the entire experiment hinges on antibody specificity. The following strategies are non-negotiable for validation [2] [6]:

  • Knockout/Knockdown Validation: Use BCR-ABL-negative cell lines or cells where BCR-ABL has been genetically silenced (e.g., via shRNA) as a negative control to confirm the absence of off-target bands [2] [1] [6].
  • Phosphatase Treatment: To validate phospho-specific antibodies (e.g., anti-p-STAT5), treat a portion of the lysate with a phosphatase (e.g., λ-phosphatase) prior to SDS-PAGE. The disappearance of the signal confirms phospho-specificity [6].
  • Expected Size and Multi-band Interpretation: Confirm the primary band is at the expected molecular weight (~210 kDa). Additional bands may represent protein degradation, splice variants, or post-translational modifications and should be interpreted cautiously [2].

Table 2: Recommended Antibody Panel for Western Blot Validation

Target Protein Antibody Type Purpose Key Validation Control
BCR-ABL Primary, monoclonal To monitor target protein levels Knockdown/KO cell lysates [2] [6].
p-STAT5 / p-CrkL Phospho-specific To assess functional downstream consequences Phosphatase-treated lysate [1] [6].
Total STAT5 / CrkL Primary Loading control for phospho-proteins Consistent expression across samples.
β-Actin / GAPDH Primary Loading control for total protein Consistent expression across samples.
Anti-Rabbit IgG HRP-conjugated secondary Detect primary antibody Species specificity.

Immunoblotting Steps:

  • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
  • Primary Antibody Incubation: Incubate membrane with validated primary antibodies (see Table 2) diluted in blocking buffer or antibody diluent overnight at 4°C.
  • Washing: Wash membrane several times with TBST (Tris-Buffered Saline with Tween-20).
  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody specific to the host species of the primary antibody for 1 hour at room temperature.
  • Detection: Develop the blot using a chemiluminescent substrate and image with a CCD-based imager. Ensure images are not saturated.
Data Analysis and Interpretation
  • Quantification: Use software like ImageJ to quantify the band intensities [5]. Normalize the BCR-ABL signal to the loading control (e.g., β-Actin) for each lane.
  • Presentation: Express results as a percentage of the DMSO vehicle control. Plot dose-response and time-course curves to determine the DC₅₀ (degradation concentration 50%) and Dmax (maximal degradation).
  • Interpretation: Successful validation is indicated by a dose- and time-dependent decrease in BCR-ABL that is rescued by proteasomal and IAP inhibition. This should be accompanied by a corresponding decrease in phospho-STAT5/CrkL, confirming functional knockdown, while total ABL levels in control cell lines remain unaffected.
Troubleshooting Common Issues
  • High Background: Ensure sufficient blocking and optimize antibody concentrations. Increase the number and duration of washes.
  • No Signal/Signal Too Weak: Confirm antibody specificity and activity. Check the expiration of detection reagents. Increase the amount of protein loaded, particularly for low-abundance targets. Consider signal enrichment methods like immunoprecipitation prior to Western blot [3].
  • Multiple Bands: Re-evaluate antibody specificity using knockout controls. The additional bands could be degradation products, splice variants, or non-specific binding [2]. Ensure samples are kept on ice with inhibitors to prevent proteolysis during preparation.
  • High Variation Between Replicates: Use recombinant antibodies when possible to minimize batch-to-batch variation [2]. Ensure consistent sample preparation, protein quantification, and loading across all replicates.
Conclusion

Validating a novel degrader like this compound requires a rigorous, multi-faceted approach that goes beyond a simple Western blot. By integrating genetic, pharmacological, and functional assays with a highly validated Western blot protocol, researchers can confidently demonstrate on-target, mechanism-based degradation of BCR-ABL. Adhering to these detailed guidelines and antibody validation standards will ensure the generation of high-quality, reproducible data crucial for advancing targeted protein degradation therapies.

References

Sniper(abl)-058 chromatin immunoprecipitation method

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile: SNIPER(ABL)-058

This compound is a proteolysis-targeting chimera (PROTAC) molecule designed to induce the degradation of BCR-ABL fusion protein, an important oncoprotein in certain leukemias [1]. Studying how its degradation affects the chromatin landscape can provide insights into its mechanism and downstream consequences.

The table below summarizes its key chemical properties [1]:

Property Description
Molecular Formula C₆₂H₇₅N₁₁O₉S
Molecular Weight 1150.39 g/mol
Purity ≥98%
Physical Form Solid
Mechanism Dual functional molecule linking Imatinib (ABL inhibitor) with a derivative of LCL161 (IAP ligand) via a linker [1].

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol is adapted from general best practices for crosslinking ChIP (X-ChIP), which is suitable for studying transcription factors and chromatin regulators affected by drug treatment [2] [3] [4]. The workflow involves crosslinking proteins to DNA in living cells, isolating and shearing chromatin, immunoprecipitating the protein-DNA complexes of interest, and analyzing the associated DNA.

G ChIP Experimental Workflow for Drug Treatment Studies cluster_treatment Cell Culture & Treatment cluster_wetlab Crosslinking & Chromatin Preparation cluster_ip Immunoprecipitation & Analysis a Culture cells (e.g., BCR-ABL+ lines) b Treat with This compound or Vehicle a->b c Crosslink with Formaldehyde b->c e.g., 24-48hrs d Quench with Glycine c->d e Lyse Cells & Extract Chromatin d->e f Shear Chromatin (Sonication) e->f g Quality Control: Fragment Analysis f->g h Pre-clear & Incubate with Antibody-Bead Complex g->h Pass i Wash Beads & Elute Immunoprecipitate h->i j Reverse Crosslinks & Purify DNA i->j k Analyze DNA (qPCR or Sequencing) j->k

Step 1: Cell Culture, Treatment, and Crosslinking
  • Cell Lines: Use appropriate BCR-ABL-positive cell lines (e.g., K562, KU812). Include negative controls lacking the target.
  • Compound Treatment: Treat cells with this compound (typical working concentrations may range from nM to μM) for a time course (e.g., 2-48 hours) to capture degradation and subsequent chromatin changes. Include a DMSO vehicle control.
  • Crosslinking: Add 1% formaldehyde directly to the culture medium and incubate for 10-15 minutes at room temperature to fix protein-DNA interactions [2] [4]. Quench the reaction by adding 2.5 M glycine to a final concentration of 0.125 M [3].
Step 2: Chromatin Preparation and Shearing
  • Cell Lysis: Lyse cells using a detergent-based lysis buffer to isolate nuclei. Protease inhibitors are essential to preserve complexes [4].
  • Chromatin Shearing: Fragment the crosslinked chromatin by sonication. The goal is to achieve fragments between 250-750 bp [2].
  • Quality Control: Check the fragment size and distribution by running an aliquot of the sheared, decrosslinked, and purified DNA on an agarose gel [2]. A successful sonication will show a smear centered around 500 bp.
Step 3: Immunoprecipitation
  • Antibodies: The choice of antibody depends on the biological question.
    • To confirm target engagement and degradation, use an antibody against the protein of interest (e.g., ABL1).
    • To investigate downstream effects, use antibodies against specific histone modifications (e.g., H3K9me2, H3K27ac) or transcription factors.
  • Incubation: Incubate the sheared chromatin with the target-specific antibody and Protein A/G magnetic beads [3]. Always include control samples:
    • No-antibody control (Mock IP) to assess background.
    • Isotype control (Normal Rabbit IgG) for non-specific binding.
    • Input DNA (1% of saved, pre-IP chromatin) for normalization.
  • Wash and Elution: Wash beads with buffers of increasing stringency to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads with a suitable elution buffer [3].
Step 4: DNA Purification and Analysis
  • Reverse Crosslinks and Purify DNA: Treat the eluates and input samples with Proteinase K, reverse crosslinks by heating (e.g., 65°C overnight), and purify the DNA [3].
  • Analysis by qPCR:
    • Design primers for genomic regions you expect to change upon BCR-ABL degradation (e.g., known target genes) and for negative control regions.
    • Data Normalization: Normalize ChIP-qPCR data to the Input DNA to account for variability. The Percent Input Method is widely recommended [2] [5]. The formula is: % Input = 100 * 2^(Adjusted Input Ct - IP Ct) Where "Adjusted Input Ct" is the Ct value of your 1% input sample corrected to represent 100% of the chromatin (Ct Input - Log2(100)) [5].

Experimental Design & Data Normalization

A robust experimental design is critical for interpreting ChIP data, especially when studying drug-induced effects.

Element Purpose & Recommendation
Negative Control Regions Genomic locations not expected to bind your protein of interest. Essential for establishing background [4].
Positive Control Regions Known binding sites for your protein or histone mark. Validates the success of your ChIP [4].
Biological Replicates At least three independent experiments. Accounts for biological variability and strengthens statistical analysis.
Normalization Method The Percent Input Method is preferred as it normalizes for both background and the amount of chromatin used [5].

Key Considerations for Your Study

  • Antibody Validation: The most critical reagent is a highly specific antibody validated for ChIP. Cross-reactivity can lead to misleading results [4].
  • Time-Course Experiment: The kinetics of chromatin changes following targeted degradation may be rapid. A time-course experiment (e.g., 0, 2, 6, 24, 48 hours post-treatment) can capture dynamic events.
  • Advanced Applications: For a genome-wide view, ChIP-Seq can be performed. Newer multiplexed ChIP-seq methods (e.g., MINUTE-ChIP) allow profiling multiple samples or conditions simultaneously with high quantitative accuracy [6]. For very rare cell populations, low-input methods like CUT&RUN are also available [7].

References

Sniper(abl)-058 high-throughput screening

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-058 at a Glance

The table below summarizes the key identified characteristics of this compound.

Attribute Description
Drug Type Proteolysis-Targeting Chimera (PROTAC) / SNIPER [1]
Target Protein BCR-ABL tyrosine kinase [1]
Mechanism of Action Bcr-Abl degrader [1]
E3 Ligase Ligand IAP (Inhibitor of Apoptosis Protein) family [2]
Molecular Formula C62H75N11O9S [1]
CAS Registry 2222354-61-0 [1]
Highest R&D Phase Preclinical (for Philadelphia chromosome-positive CML) [1]

Mechanism of Action and Molecular Structure

SNIPERs are a class of bifunctional degraders that recruit IAP ubiquitin ligases to tag target proteins for proteasomal degradation [3] [2]. The diagram below illustrates the structure of a typical SNIPER molecule and its mechanism of action.

G cluster_mol This compound Structure SNIPER            IAP LigandLinkerBCR-ABL Ligand         POI Target Protein (BCR-ABL) SNIPER:tail->POI  Binds E3 E3 Ubiquitin Ligase (IAP) SNIPER:head->E3  Binds Proteasome Proteasome POI->Proteasome  Translocation Ub Ubiquitin E3->Ub Ub->POI Polyubiquitination Degradation Degradation of BCR-ABL Proteasome->Degradation

A critical feature of IAP-based SNIPERs is their ability to induce the simultaneous degradation of both the target protein (e.g., BCR-ABL) and the recruited IAPs themselves (such as cIAP1 and XIAP). This dual effect can be particularly advantageous in cancer, where IAPs are often overexpressed to promote cell survival [3].

Guidance for High-Throughput Screening (HTS) Campaigns

Since specific HTS protocols for this compound are not publicly available, this section outlines a generalized workflow and key considerations for developing an HTS campaign to identify and optimize bifunctional degraders. The following diagram maps out the core stages of this process.

G A 1. Assay Development & Validation B 2. Primary HTS Campaign A->B A1 a. Biochemical Binding (SPR, DSF) A->A1 A2 b. Cell-Based Degradation (Western Blot, HTRF) A->A2 A3 c. Phenotypic Readout (Cell Viability) A->A3 C 3. Hit Triage & Validation B->C D 4. Chemistry Optimization C->D C1 a. Counter-Screens to Rule Out Assay Interference C->C1 C2 b. Selectivity Profiling (Global Proteomics) C->C2 C3 c. Ternary Complex Formation Assays C->C3 E 5. In-depth Mechanistic & Phenotypic Profiling D->E

Key HTS Assay Types and Considerations
Assay Type Description Key Parameters & Technologies
Biochemical Binding Assays Confirm direct binding of molecules to the target (BCR-ABL) and E3 ligase. Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF) [4]. DSF detects ligand binding by monitoring increases in protein melting temperature (Tm) [4].
Cell-Based Degradation Assays Measure the loss of the target protein in cells; the core assay for PROTAC/SNIPER efficacy. Western Blot, Homogeneous Time-Resolved Fluorescence (HTRF), Luminescence-based methods. Validate with proteasome and E3 ligase inhibitors to confirm mechanistic specificity [5].
Phenotypic / Functional Assays Assess the ultimate biological effect of target degradation, such as inhibition of cell proliferation. Cell Viability Assays (e.g., in CML cell lines). Use isogenic control lines (e.g., BCR-ABL dependent vs. independent) to confirm on-target effect [6].
Selectivity & Specificity Profiling Ensure the degrader acts on the intended target and does not cause widespread off-target degradation. Global Proteomics (e.g., TMT or LFQ mass spectrometry). A key advantage of PROTACs is that degradation selectivity can exceed the binding selectivity of the target ligand itself [5].
Critical Considerations for Triage and Validation
  • Mitigating False Positives: HTS campaigns are prone to false positives from assay interference, such as compound autofluorescence, chemical reactivity, or colloidal aggregation [4]. Implement counter-screens and use cheminformatics filters (e.g., pan-assay interference compounds or PAINS filters) to triage hits [4].
  • Characterizing the Hook Effect: A common feature of bifunctional degraders is the "hook effect," where high concentrations of the degrader saturate either the target protein or the E3 ligase, preventing productive ternary complex formation and reducing degradation efficiency. This must be characterized in dose-response experiments [5] [2].

Key Takeaways for Researchers

  • Leverage "Event-Driven" Pharmacology: PROTACs/SNIPERs operate in a catalytic, "event-driven" manner, which can offer advantages over traditional inhibitors, including the ability to target non-enzymatic proteins and counteract compensatory protein overexpression [5] [2].
  • Focus on Ternary Complex Quality: Successful degradation depends not just on binding to the target and E3 ligase, but on the formation of a productive ternary complex. Screening strategies should aim to incorporate this early in development [7].
  • Acknowledge the Technical Gap: The lack of a published explicit HTS protocol for this compound indicates that such methodology is likely proprietary and confined to industrial R&D settings. The approaches outlined provide a foundational framework for academic researchers to explore this chemical space.

References

Introduction to Protein Microarray Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Functional protein microarrays are a high-throughput technology that allows researchers to screen thousands of individual proteins for interactions with a variety of molecules in a single experiment [1]. Their main advantages are speed, sensitivity, throughput, cost-effectiveness, and their utility as an open platform [1]. A key application is identifying and validating novel protein-protein interactions (PPI), which is directly relevant to kinase-substrate identification [1]. This makes them an excellent tool for basic research, drug discovery, and development.

Detailed Experimental Protocol

This protocol is adapted for a scenario involving a kinase of interest (e.g., Sniper(abl)-058) and is based on the use of a Protoarray Human Protein Microarray [1].

Materials and Equipment
  • Protein Microarray: Protoarray Human Protein Microarray v5.1 (>9,000 human proteins, printed in duplicate) [1].
  • Protein Probe: Your purified protein of interest (e.g., this compound). It must have a tag (e.g., biotin, V5) for detection.
  • Key Reagents: 10X Synthetic Block, binding buffer, fluorescently labeled detection reagents (e.g., streptavidin-Alexa Fluor 647 for biotinylated probes), and Control Kinase (e.g., MAPK14 p38 alpha) [1].
  • Equipment: Microarray scanner, incubation tray, 20 mm x 60 mm glass coverslips, and a platform shaker [1].
Pre-Assay Preparation
  • Microarray Handling: Thaw the microarray slides at room temperature while sealed in their original container for 30 minutes to prevent condensation. Keep them in a sealed container until use [1].
  • Blocking: Block the array with 1X Synthetic Block to minimize non-specific binding.
  • Probe Preparation: Dilute your purified, tagged protein probe in the recommended binding buffer. The suggested concentration range is 100 nM–10 μM for biotinylated proteins and 10 nM–1 μM for V5-tagged proteins [1].
Microarray Probing and Detection
  • Incubation: Apply the diluted probe to the blocked microarray under a glass coverslip. Incubate the slide in a humidified chamber for 90 minutes at 4°C with gentle shaking.
  • Washing: Perform several washes to remove unbound probe.
  • Detection: Incubate with the appropriate detection reagent (e.g., streptavidin-Alexa Fluor 647) for the tag on your probe.
  • Final Wash and Scanning: Perform final washes, air-dry the slide, and scan it using a microarray scanner at the appropriate wavelength.

Data Analysis and Interpretation

After scanning, the image is analyzed to identify positive interactions.

  • Data Extraction: Fluorescence signal intensities are extracted for each protein spot.
  • Normalization and Scoring: Signals are normalized, and a Z-score is typically calculated for each protein. A Z-score > 3 is often used as a threshold to identify statistically significant binding events, indicating potential interactors.
  • Validation: Positive interactions must be confirmed through reciprocal assays and other independent methods (e.g., Co-Immunoprecipitation).

The table below summarizes the key specifications for the microarray and the primary data analysis parameters [1]:

Parameter Specification / Value
Total Human Proteins > 9,000
Total Subarrays 48 (4 columns × 12 rows)
Protein Replicates 2 per subarray
Recommended Probe Concentration (Biotinylated) 100 nM – 10 μM
Recommended Probe Concentration (V5-tagged) 10 nM – 1 μM
Key Protein Classes Represented Protein kinases, Transcription factors, Membrane proteins, Signal transduction proteins
Typical Significance Threshold (Z-score) > 3

Workflow Visualization

The following diagram illustrates the complete experimental workflow, from sample preparation to data analysis.

ProteinMicroarrayWorkflow Start Start Project Prep Prepare Protein Probe (Tag & Purify) Start->Prep Block Block Microarray Slide Prep->Block Incubate Incubate Probe with Array Block->Incubate Wash Wash Off Unbound Probe Incubate->Wash Detect Detect with Fluorescent Reagent Wash->Detect Scan Scan Microarray Detect->Scan Analyze Analyze Data (Z-score > 3) Scan->Analyze Validate Validate Interactions Analyze->Validate

Diagram 1: A sequential workflow for protein microarray analysis.

Application Notes & Troubleshooting

  • Including Proper Controls: Always run a negative control (detection reagent only) to identify non-specific binding and a positive control (e.g., Control Kinase) to confirm assay functionality [1].
  • Optimization is Critical: If the initial signal is weak or background is high, titrate the probe concentration. Start with 10 nM; if the signal is weak, increase to 1–10 μM. If the background is high with 10 μM, decrease to 10–100 nM [1].
  • Storage and Handling: Store microarrays at -20°C and do not use them past their expiration date. Always keep slides sealed to protect them from humidity [1].

Graphviz Script for Data Analysis Logic

The logic of the data analysis pathway, from raw data to validated hits, can be visualized as follows.

DataAnalysisLogic RawImage Raw Fluorescence Image SignalExtract Extract Signal Intensities RawImage->SignalExtract DataNorm Normalize Data SignalExtract->DataNorm ZScoreCalc Calculate Z-scores DataNorm->ZScoreCalc Threshold Apply Threshold (Z-score > 3) ZScoreCalc->Threshold HitList Generate Preliminary Hit List Threshold->HitList BioVal Biological Validation HitList->BioVal

Diagram 2: The logical pathway for analyzing protein microarray data.

Frequently Asked Questions

  • Can membrane proteins be studied? Yes, membrane proteins are well-represented on the Protoarray Human Protein Microarray v5.1 [1].
  • Is the microarray reusable? No. To ensure reproducibility and a good signal-to-noise ratio, each microarray is for single use only [1].
  • What is the amount of protein per spot? The spotting volume is 0.5-1.0 nL, with approximately 10% or less of the protein binding to the slide surface [1].

References

FAQ: Understanding SNIPER(ABL)-058 and Off-Target Effects

Author: Smolecule Technical Support Team. Date: February 2026

  • What is SNIPER(ABL)-058? this compound is a chimeric degrader molecule designed to target the oncogenic BCR-ABL fusion protein in Chronic Myelogenous Leukemia (CML). It consists of the ABL inhibitor Imatinib linked to a derivative of the IAP antagonist LCL161. It is engineered to recruit the cellular inhibitor of apoptosis proteins (cIAP1 and XIAP) to tag BCR-ABL for ubiquitination and subsequent degradation by the proteasome [1] [2].

  • What is meant by "off-target" effects in this context? For a degrader like this compound, "off-target" effects can manifest in two primary ways:

    • Degradation of non-target proteins: The molecule may inadvertently cause the degradation of proteins other than BCR-ABL.
    • On-target, off-protein degradation: A recognized characteristic of IAP-recruiting SNIPERs is their tendency to induce the simultaneous degradation of the IAPs themselves (such as cIAP1 and XIAP) alongside the primary target [3] [4]. This is a specific feature that distinguishes them from PROTACs that recruit other E3 ligases.
  • What is the reported DC₅₀ for this compound? The degradation concentration 50% (DC₅₀) – the concentration at which 50% of the target protein is degraded – for this compound is reported to be 10 μM [4]. This quantitative data is crucial for establishing baseline activity in experiments.

Experimental Protocols for Detection and Validation

To systematically identify and confirm off-target effects, you can guide users through the following experimental workflows.

Protocol 1: Confirming Target Degradation and Specificity

  • Objective: To verify the knockdown of BCR-ABL and monitor concurrent IAP loss.
  • Methodology:
    • Cell Treatment: Treat BCR-ABL-positive cells (e.g., K562) with this compound (e.g., 10-30 μM) for 12-24 hours. Include controls with DMSO, Imatinib alone, and LCL161 alone [1].
    • Western Blot Analysis:
      • Lyse cells and perform Western blotting.
      • Probe membranes with antibodies against:
        • BCR-ABL (to confirm on-target degradation)
        • cIAP1/XIAP (to monitor IAP degradation, a known effect) [1] [3]
        • A housekeeping protein (e.g., GAPDH, Actin) for loading control.
    • Proteasome Inhibition: Co-treat cells with a proteasome inhibitor (e.g., MG-132). If degradation is blocked, it confirms the process is proteasome-dependent [4] [1].

Protocol 2: Assessing Functional Downstream Consequences

  • Objective: To confirm that degradation of BCR-ABL leads to the expected functional inhibition of its signaling pathway.
  • Methodology:
    • After treating cells with this compound, prepare cell lysates for Western blotting as in Protocol 1.
    • Probe the membranes with antibodies against phosphorylated STAT5 and phosphorylated CrkL, which are key downstream substrates of BCR-ABL kinase activity [1].
    • A reduction in phosphorylation of these proteins, coupled with a decrease in total BCR-ABL, confirms successful functional knockdown.

Troubleshooting Guide for Off-Target Concerns

The following workflow outlines a strategic approach to diagnose and mitigate off-target effects.

Start Observed unexpected phenotype/cell death Step1 Confirm On-Target Effect (Western Blot for BCR-ABL & IAPs) Start->Step1 Step2 Check Functional Consequence (Western Blot for p-STAT5, p-CrkL) Step1->Step2 Step3 Is cell death expected? (Validate IAP knockdown mechanism) Step2->Step3 Step4 Profile Global Protein Levels (Mass Spectrometry Proteomics) Step3->Step4  If phenotype is  still unexplained Step5 Optimize Experimental Conditions (Dose, Linker, IAP Ligand) Step3->Step5  If IAP knockdown is  the confirmed cause Step4->Step5 Step5->Step1  Repeat Validation

Problem: Unexpected or excessive cell death.

  • Potential Cause: The simultaneous degradation of IAP proteins (cIAP1, XIAP) by this compound can induce apoptosis, as IAPs are key anti-apoptotic regulators [3] [1].
  • Solution:
    • Validate the Mechanism: Confirm IAP knockdown via Western blot. This cell death may be an on-mechanism effect, not a true off-target effect.
    • Titrate Concentration: Use a concentration gradient of this compound to find a dose that effectively degrades BCR-ABL while minimizing excessive IAP loss and cytotoxicity.
    • Compare to Controls: Test IAP ligands (e.g., LCL161) alone to distinguish SNIPER-specific effects from general IAP antagonism.

Problem: Inefficient degradation of BCR-ABL (High DC₅₀).

  • Potential Cause: The molecular design, particularly the linker length and composition, is suboptimal for forming a productive ternary complex between BCR-ABL and the E3 ligase [1] [2].
  • Solution:
    • Refer to Optimized Designs: The study by Demizu et al. (2017) found that a PEG x3 linker (as used in the more potent SNIPER(ABL)-39) was significantly more effective than other linkers [1].
    • Consider Alternative Compounds: If possible, switch to a more potent SNIPER like SNIPER(ABL)-39, which uses Dasatinib and a LCL161 derivative with an optimized linker and has shown superior degradation potency (DC₅₀ of 0.3 μM for SNIPER(ABL)-019) [4] [1].

Problem: Suspected degradation of unrelated proteins.

  • Potential Cause: The warhead (Imatinib) or the IAP ligand (LCL161 derivative) may have affinities for other, unknown proteins.
  • Solution:
    • Global Proteomics: Implement a mass spectrometry-based proteomics approach (e.g., TMT or label-free quantification) to profile global protein abundance changes in treated versus control cells. This is the most robust method for identifying unanticipated off-target degradations [5].

Comparative Data on SNIPER(ABL) Compounds

The table below summarizes key compounds from the literature to provide context for this compound's performance.

Compound Name ABL Ligand IAP Ligand Reported DC₅₀ (BCR-ABL) Key Characteristics / Notes
This compound Imatinib LCL161 derivative 10 μM [4] The compound .
SNIPER(ABL)-039 Dasatinib LCL161 derivative Potent activity noted [1] Uses an optimized PEG x3 linker. Degrades BCR-ABL and inhibits downstream signaling effectively [1].
SNIPER(ABL)-019 Dasatinib MV1 0.3 μM [4] Demonstrates higher degradation potency.
SNIPER(ABL)-033 HG-7-85-01 LCL161 derivative 0.3 μM [4] Demonstrates higher degradation potency.

Key Recommendations for Experimental Design

Based on the gathered information, here are critical takeaways for your users:

  • IAP Degradation is a Feature, Not a Bug: Emphasize that simultaneous IAP loss is an inherent mechanism of action for SNIPER technology. Experimental results showing reduced cIAP1/XIAP should be expected and accounted for in data interpretation [3].
  • Potency is Compound-Specific: The DC₅₀ of 10 μM for this compound is relatively high. Guide users to consider more potent analogs like SNIPER(ABL)-039 or -019 if their experiments require efficient degradation at lower concentrations [4] [1].
  • Definitive Off-Target Screening Requires Advanced Methods: While Western blotting is essential for validating known targets, unbiased techniques like global proteomics are necessary to comprehensively identify unknown off-targets [5].

References

optimizing Sniper(abl)-058 degradation efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common experimental challenges:

  • Q1: Why is my SNIPER(ABL) compound showing poor degradation efficiency? A: Poor efficiency can stem from several factors. The most critical is often the linker composition and length [1]. The choice of E3 ligase ligand and its compatibility with the ABL inhibitor moiety also plays a significant role [2]. Furthermore, the expression levels of the intended E3 ligase (e.g., cIAP1 or XIAP) in your cell line can determine success [1].

  • Q2: Does the degrader also inhibit kinase activity? A: Yes. Since SNIPER(ABL) compounds are based on ABL kinase inhibitors like dasatinib, they will inherently inhibit BCR-ABL kinase activity upon binding. The key therapeutic advantage of the degrader is the sustained effect and more complete pathway suppression achieved through protein removal, compared to inhibition alone [2].

  • Q3: How can I confirm the degradation is ubiquitin-proteasome system (UPS)-dependent? A: You can use specific inhibitors. Treating cells with a proteasome inhibitor (e.g., MG-132 or bortezomib) or an E1 ubiquitin-activating enzyme inhibitor (e.g., MLN7243 [1]) should rescue the degradation of BCR-ABL, confirming the involvement of the UPS.

Troubleshooting Guide: Optimizing Degradation Efficiency

The following table summarizes the key parameters to check and the recommended solutions based on published optimization strategies [1].

Problem Area Possible Cause Experiments & Solutions
Molecular Design Suboptimal linker length/composition Test PEG-based linkers; research found a PEG x 3 linker optimal for SNIPER(ABL)-39 [1].
Ineffective E3 ligase ligand Validate IAP ligand (e.g., LCL-161 derivative) activity; consider other E3 ligases (CRBN, VHL) if IAPs are ineffective [2].
Cellular Environment Low expression of target E3 ligase Profile cIAP1 and XIAP expression in your cell line via Western blot. Use IAP-positive lines (e.g., K562) or engineer cell lines to express the required E3 ligase [1].
Inefficient ternary complex formation Confirm the compound simultaneously binds BCR-ABL and IAPs using binding assays (e.g., TR-FRET) [2].
Experimental Validation Off-target degradation or "hook effect" Use a negative control compound (e.g., DAS-meIAP) with a methylated, inactive IAP ligand to distinguish degradation from simple inhibition [2]. Test a range of concentrations to avoid the "hook effect" [3].

Essential Experimental Protocols

Here are detailed methodologies for key validation experiments cited in the troubleshooting guide.

Protocol 1: Evaluating Protein Knockdown and Downstream Signaling

This protocol is used to confirm the degradation of BCR-ABL and its functional consequences [1] [2].

  • Cell Culture & Treatment: Use BCR-ABL-positive CML cells (e.g., K562). Seed cells and treat with your SNIPER(ABL) compound across a concentration gradient (e.g., 0.1-10 µM) for a set time (e.g., 6-24 hours). Include controls: DMSO (vehicle), and an inactive degrader (e.g., DAS-meIAP) if available.
  • Cell Lysis: Collect cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Western Blot Analysis:
    • Separate equal protein amounts by SDS-PAGE.
    • Transfer to a PVDF membrane.
    • Probe with primary antibodies against: BCR-ABL, cIAP1, XIAP, phospho-STAT5, total STAT5, phospho-CrkL, and a loading control (e.g., GAPDH or Actin).
  • Expected Outcome: Successful degradation will show a dose-dependent decrease in BCR-ABL, cIAP1, and XIAP protein levels, accompanied by reduced phosphorylation of STAT5 and CrkL.
Protocol 2: Validating UPS Dependence

This protocol confirms that degradation occurs via the ubiquitin-proteasome pathway [1].

  • Pre-treatment: Incubate cells with a proteasome inhibitor (e.g., 10 µM MG-132) or an E1 enzyme inhibitor (e.g., 1 µM MLN7243) for 1-2 hours.
  • Co-treatment: Add the SNIPER(ABL) compound (at its DC50 concentration) to the inhibitor-containing medium and incubate for an additional 4-6 hours.
  • Analysis: Proceed with cell lysis and Western blotting as in Protocol 1.
  • Expected Outcome: The pre-treatment with UPS inhibitors should significantly rescue the degradation of BCR-ABL, indicating the process is UPS-dependent.

SNIPER(ABL) Mechanism and Validation Workflow

The following diagrams illustrate the core mechanism of SNIPERs and the logical workflow for experimental validation.

A SNIPER(ABL) Molecule D Ternary Complex Formation A->D Binds B BCR-ABL Protein B->D Recruits C IAP E3 Ubiquitin Ligase C->D Recruits E Polyubiquitination of BCR-ABL D->E Induces F Proteasomal Degradation E->F G Inhibition of Cell Signaling (↓ p-STAT5, ↓ p-CrkL) F->G

SNIPER(ABL) Induces Targeted Protein Degradation

Start Start: Poor Degradation Efficiency C1 Check E3 Ligase Expression (Western Blot for cIAP1/XIAP) Start->C1 C2 Optimize Linker (Test PEG-based linkers) C1->C2 If low C3 Verify Ternary Complex (Binding Assays) C1->C3 If expressed C4 Confirm UPS Mechanism (Use MG-132/MLN7243) C3->C4 C5 Use Inactive Control (e.g., DAS-meIAP) C4->C5 End Degradation Optimized C5->End

Logical Workflow for Troubleshooting Degradation

I hope this technical support guide provides a solid foundation for your experiments. The field of targeted protein degradation is advancing rapidly. For the most current information, you may find it helpful to search for recent publications on "SNIPER(ABL)" or "BCR-ABL degraders" specifically.

References

A Framework for Troubleshooting SNIPER(ABL)-058 Solubility

Author: Smolecule Technical Support Team. Date: February 2026

SNIPERs are heterobifunctional molecules that often incorporate hydrophobic components, which can inherently lead to low aqueous solubility [1] [2]. While exact data for SNIPER(ABL)-058 is unavailable, the table below summarizes the potential causes and general solutions based on its known structure.

Potential Cause Related Compound & Evidence Proposed Mitigation Strategy
Hydrophobic warheads This compound uses Imatinib and an LCL161 derivative, both relatively hydrophobic molecules [3]. Use a water-miscible co-solvent (e.g., DMSO). Formulate with cyclodextrins or surfactants.
Linker hydrophobicity Optimizing the polyethylene glycol (PEG) linker was crucial for activity in related SNIPER(ABL) compounds [1]. If synthesizing new analogs, consider increasing PEG linker length or using more hydrophilic linkers.
Aggregation at high concentrations A common issue for many PROTACs/SNIPERs, leading to false activity readings or low bioavailability [4] [5]. Dilute stock solutions from DMSO into aqueous buffer with vigorous vortexing. Use dynamic light scattering (DLS) to check for aggregates.

Experimental Workflow for Solubility Assessment

To systematically diagnose and resolve the solubility issue, you can follow the experimental workflow below.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO for in vitro assays with SNIPERs?

  • It is generally accepted to keep the final DMSO concentration below 0.1% to avoid cellular toxicity. However, always include a vehicle control with the same DMSO concentration in your experiments to rule out solvent-specific effects [1] [6].

Q2: The compound dissolves in DMSO but precipitates upon dilution into the cell culture medium. How can I prevent this?

  • This is a common problem. Instead of a single-step dilution, try a serial dilution method. First, make an intermediate dilution in a mixture of DMSO and buffer (e.g., 1:1), vortex thoroughly, and then dilute this intermediate solution into your final culture medium.

Q3: How can I accurately determine the solubility limit of my compound?

  • The most reliable method is the kinetic solubility assay.
    • Prepare a concentrated stock in DMSO.
    • Dilute it into the relevant aqueous buffer (e.g., PBS) to a range of expected concentrations.
    • Incubate the solutions for several hours at the temperature used in your assay.
    • Filter the solutions using a syringe filter (0.45 or 0.22 µm).
    • Analyze the concentration of the compound in the filtrate using HPLC-UV by comparing it to a standard curve of known concentrations.

Important Considerations for Your Research

  • Verify Degradation Activity: After optimizing the solubility, it is crucial to confirm that your formulation does not impair the biological activity of this compound. Always perform a western blot analysis to check for efficient degradation of the BCR-ABL target protein in your cell models [1] [3].
  • The "Hook Effect": Remember that like many PROTACs, SNIPERs can exhibit a "hook effect" where degradation efficiency decreases at very high concentrations because the POI and the E3 ligase are saturated separately by the degrader, preventing ternary complex formation [4] [5]. Be cautious when interpreting results from experiments using high concentrations.

References

Core Experimental Protocols for Permeability Assessment

Author: Smolecule Technical Support Team. Date: February 2026

These are the standard methods used to evaluate changes in cellular barrier function. You can integrate your compound, Sniper(abl)-058, into these workflows.

1. Macromolecular Tracer Flux Assay This assay measures the passage of a fluorescent molecule across a cell monolayer to assess permeability directly [1].

  • Key Steps:
    • Culture Cells: Seed and grow endothelial or epithelial cells (e.g., HUVECs) to confluence on a porous membrane in a Transwell insert [1] [2].
    • Apply Treatment: Add this compound to the culture medium.
    • Add Tracer: Introduce a fluorescent tracer (e.g., FITC-dextran, 10-40 kDa) to the apical (upper) compartment [1] [2].
    • Sample and Measure: After incubation (e.g., 1-4 hours), collect samples from the basolateral (lower) compartment and measure fluorescence with a microplate reader [1].
  • Critical Parameters:
    • Tracer Selection: The molecular weight of the tracer determines what you are measuring. The table below lists common choices [1].
Tracer Molecule Molecular Weight Key Characteristics
FITC-Dextran 4 - 70 kDa Most common; hydrophilic, inert, range of sizes available [1].
Lucifer Yellow 0.44 kDa Small molecule marker for paracellular transport [1].
Rhodamine 123 0.38 kDa Used to study P-glycoprotein efflux pathways [1].

2. Transendothelial/Transepithelial Electrical Resistance (TEER) This technique measures the tightness of a cell monolayer by quantifying ionic permeability. An increase in TEER indicates a tighter barrier [1] [2].

  • Key Steps:
    • Culture Cells: Same as the tracer assay, using cells on a Transwell insert.
    • Measure Baseline: Use an epithelial voltohmmeter to measure resistance across the monolayer before treatment.
    • Apply Treatment: Add this compound.
    • Monitor Resistance: Take TEER measurements at regular intervals post-treatment. Correct for the background resistance of a blank insert [2].
  • Data Analysis: TEER (Ω × cm²) = (Resistance_sample - Resistance_blank) × Membrane Area (cm²) [2].

Troubleshooting Common Issues

Here are solutions to common problems encountered in these experiments.

Problem Possible Cause Solution
High Background Fluorescence Autofluorescence of culture plate/insert [2]. Use black-walled plates; select a tracer with a longer excitation wavelength (e.g., Rhodamine) [1].
High Variability in TEER Monolayer not fully confluent or damaged. Check confluence microscopically; ensure gentle handling during medium changes.
No Change in Permeability Compound inactive, or incorrect assay conditions. Verify cell type relevance; use a positive control (e.g., AlaGln to tighten barriers) [2].

Experimental Workflow for a Comprehensive Study

For robust results, you can combine multiple techniques on the same cell monolayer. The diagram below outlines an integrated workflow, adapted from a published study [2], which you can follow to test this compound.

cluster_legend Workflow Phase Start Seed HUVECs on Transwell Filters A Grow to Confluence & Measure Baseline TEER Start->A B Treat Monolayer with This compound A->B C Monitor TEER over Specified Time B->C D Add FITC-Dextran for Flux Assay C->D E Sample Basolateral Compartment & Measure Fluorescence D->E F Fix & Immunolabel for TJ Proteins (e.g., ZO-1, Claudin-5) E->F G Automated IF Imaging & Analysis F->G H Single Molecule Localization Microscopy (SMLM) G->H End Integrated Data Analysis H->End L1 Functional Assays (TEER) L2 Functional Assays (Flux) L3 Imaging & Molecular Analysis L4 Synthesis

This workflow allows you to collect functional (TEER, flux) and molecular (imaging) data from the same monolayer, providing a comprehensive view of this compound's effects [2]. IF: Immunofluorescence; TJ: Tight Junction.

Frequently Asked Questions

Q1: How do TEER and dextran flux measurements complement each other? They report on different aspects of permeability. TEER measures the resistance to the flow of ions, reflecting the tightness of the paracellular pathway for small ions [1]. The dextran flux assay measures the physical passage of larger molecules, providing a direct indicator of macromolecular permeability [1]. A compound like this compound could potentially affect these two parameters independently.

Q2: My positive control (e.g., AlaGln) is not working. What should I check? First, confirm the integrity of your cell monolayer before treatment. Second, verify the concentration and stability of your control compound. AlaGln, for instance, is known to tighten endothelial barriers and should increase TEER and decrease dextran flux [2]. Third, ensure your TEER electrode is properly calibrated and that you are correcting for the background resistance of the blank filter [2].

References

A Framework for a Targeted Therapy Support Center

Author: Smolecule Technical Support Team. Date: February 2026

The principles of optimizing targeted biological therapies, such as chimeric antigen receptors (CARs) or cytolytic fusion proteins, are often universal. The table below outlines common experimental challenges and general investigation strategies that you can customize for "Sniper(abl)-058" once you have its specific data.

Table: Common Experimental Challenges and Investigation Strategies

Challenge Category Example Questions for an FAQ Potential Investigation Strategies

| Binding & Specificity | • Is the binding affinity optimal? • Are there off-target effects? | • Use surface plasmon resonance (SPR) to measure binding kinetics. • Perform off-target screening using protein arrays or omics techniques [1]. | | Structural Stability | • Is the protein aggregating? • What is the serum half-life? | • Analyze using size-exclusion chromatography (SEC) and circular dichroism (CD). • Conduct in vitro serum stability assays [1]. | | Functional Efficiency | • Is the cell-killing (cytolytic) activity sufficient? • Are target cells being internalized? | • Measure cell viability (e.g., with MTT/apoptosis assays). • Use flow cytometry to track internalization [2] [1]. | | Production & Expression | • Are protein yields low? • Is the product heterogeneous? | • Optimize transfection conditions and cell culture media. • Employ FPLC/HPLC and mass spectrometry for quality control [2]. |

A Workflow for Protocol Optimization

The following diagram summarizes a logical workflow for troubleshooting and optimizing a biological therapy protocol, integrating the strategies mentioned above.

Start Start: Suboptimal Experimental Result Step1 Characterize the Defect Start->Step1 Q_Binding Issue with target binding or specificity? Step1->Q_Binding Q_Stability Issue with protein stability or expression? Step1->Q_Stability Q_Function Issue with functional activity? Step1->Q_Function Step2 Design Optimization Strategy Step3 Implement & Test Step2->Step3 Success Protocol Optimized Step3->Success Strat_Binding • Confirm target affinity (SPR) • Screen for off-target binding Q_Binding->Strat_Binding Yes Strat_Stability • Analyze aggregation (SEC) • Test serum stability • Optimize expression vector Q_Stability->Strat_Stability Yes Strat_Function • Verify internalization • Measure cytolytic activity • Check for inhibitor presence Q_Function->Strat_Function Yes Strat_Binding->Step2 Strat_Stability->Step2 Strat_Function->Step2

References

reducing Sniper(abl)-058 experimental variability

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-058 Compound Profile

This compound is a heterobifunctional degrader designed to target the BCR-ABL fusion protein, which is a key driver in Chronic Myeloid Leukemia (CML). Its structure conjugates the kinase inhibitor Imatinib to an LCL161 derivative (an IAP ligand) via a linker [1].

The table below summarizes its key characteristics:

Property Specification
Target Protein BCR-ABL [1]
POI Ligand Imatinib [1]
E3 Ligase Ligand LCL161 derivative (targeting cIAP1) [1] [2]
Reported DC₅₀ 10 μM [1] [2]
Molecular Weight 1150.39 g/mol [1]
Chemical Formula C₆₂H₇₅N₁₁O₉S [1]
CAS Number 2222354-61-0 [1]

For context, the table below compares this compound with other related degraders from literature, illustrating how different warheads and designs impact potency [2].

Degrader Name POI Ligand E3 Ligase Ligand Reported DC₅₀ for BCR-ABL
This compound Imatinib LCL161 derivative 10 μM
SNIPER(ABL)-039 Dasatinib LCL161 derivative 10 nM
SNIPER(ABL)-033 HG-7-85-01 LCL161 derivative 0.3 μM
SNIPER(ABL)-024 GNF5 LCL161 derivative 5 μM

Experimental Workflow & Variability Checkpoints

Due to the lack of a specific protocol for this compound, the following diagram outlines a general optimization workflow. Key decision points where variability can be introduced are highlighted.

Start Start C1 Cell Line Validation Start->C1 C2 Compound Handling C1->C2 Consistent culture A1 Use authenticated, low-passage cells C1->A1 High variability? C3 Dose-Response Analysis C2->C3 Fresh stock used A2 Prepare fresh stocks in DMSO; avoid freeze-thaw C2->A2 Precipitation/suspicion C4 Degradation Confirmation C3->C4 Clear DC50 obtained A3 Run full dose curve with positive control C3->A3 Shallow curve no hook effect A4 Measure protein loss via Western blot & cytotoxicity C4->A4 No degradation or off-target effects End Interpret Data C4->End Expected degradation A1->C2 A2->C3 A3->C4 A4->End

Frequently Asked Questions

Q1: Why is the degradation efficiency of this compound low or variable in our experiments? The relatively high DC₅₀ of 10 μM for this compound indicates it is less potent than other degraders (like SNIPER(ABL)-039). This means higher concentrations are required to achieve degradation, which can increase the risk of off-target effects and cellular toxicity, leading to variable results [1] [2]. The efficiency is heavily influenced by the strength of the ternary complex formed between the target protein (BCR-ABL), the degrader, and the E3 ubiquitin ligase (cIAP1) [3] [4].

Q2: How can we confirm that the reduction in BCR-ABL is due to targeted degradation? A proper confirmation requires several control experiments:

  • Rescue with Proteasome Inhibitor: Co-treatment with a proteasome inhibitor (e.g., MG-132) should block the degradation, confirming the Ubiquitin-Proteasome System (UPS) is involved [4].
  • Rescue with E3 Ligase Ligand: Co-treatment with an excess of the free E3 ligase ligand (e.g., LCL-161) should compete for binding and inhibit degradation, confirming the role of cIAP1.
  • Use of Inactive Control: Testing a structurally similar but inactive analog (e.g., without the E3 ligase ligand) should not induce degradation.

Q3: What are the common pitfalls in handling and storing PROTACs like this compound?

  • Stock Solution Preparation: Due to its high molecular weight (1150.39 g/mol), ensure the compound is fully dissolved in high-quality DMSO to create a concentrated stock solution [1].
  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -20°C or lower, protected from light and moisture [1].
  • Working Dilution: When diluting the stock solution into aqueous cell culture media, the compound may precipitate due to the "organic solvent shock." It is critical to ensure proper dissolution upon dilution.

A Path Forward for Protocol Optimization

Since a standard protocol is not available, you will need to empirically optimize conditions for your specific setup. Here is a suggested approach:

  • Dose-Response Curve: Perform a comprehensive dose-response experiment covering a wide range of concentrations (e.g., from 1 nM to 100 μM). Treat cells for a standard duration (e.g., 16-24 hours) and analyze BCR-ABL protein levels via Western blot to confirm the reported DC₅₀ in your system.
  • Time-Course Experiment: After identifying an effective concentration, conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to determine the optimal treatment time for maximal degradation.
  • Leverage More Potent Analogs: The literature shows that degraders using Dasatinib (e.g., SNIPER(ABL)-039) as the warhead are significantly more potent (DC₅₀ = 10 nM) [2]. If your project allows, switching to a more potent degrader could inherently reduce variability.

References

Sniper(abl)-058 concentration optimization strategy

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-058 Key Parameters

The table below summarizes the core information available for this compound, which is crucial for any optimization strategy [1].

Parameter Description
Targeted Protein BCR-ABL [1]
DC50 (Degradation Concentration 50) 10 μM [1]
Structure Chimera of Imatinib (ABL inhibitor), a linker, and an LCL161 derivative (IAP ligand) [1]
Mechanism Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER); recruits IAP E3 ubiquitin ligases to tag target protein for proteasomal degradation [1]

Suggested Optimization and Troubleshooting Strategy

Since direct protocols are unavailable, you can develop an optimization strategy based on the established mechanism of action of SNIPER molecules. The following workflow outlines a logical approach for determining the optimal experimental conditions for this compound.

Start Start: this compound Optimization Step1 1. Establish Baseline Degradation Start->Step1 Step2 2. Confirm Mechanism of Action Step1->Step2 Step3 3. Titrate Concentration Step2->Step3 Step4 4. Optimize Treatment Duration Step3->Step4 Step5 5. Assess Functional Outcomes Step4->Step5 End Refine Protocol Step5->End

FAQs and Troubleshooting Guide

Based on the general principles of SNIPER technology [1] [2], here are answers to potential issues.

  • Q1: I am not observing degradation of BCR-ABL. What could be wrong?

    • A: Confirm the specificity of your detection method (e.g., Western blot). Additionally, use a co-treatment control with a proteasome inhibitor like MG132 (10 μM) or Bortezomib (100 nM). If degradation is rescued, the SNIPER is working but the proteasome is blocking final degradation. If not, the compound may not be engaging the target effectively [2].
  • Q2: The compound appears to be cytotoxic at lower concentrations than expected.

    • A: This is a known characteristic of some SNIPERs. They can induce simultaneous degradation of both the target protein (BCR-ABL) and the IAPs themselves (like cIAP1). Monitor cIAP1 levels by Western blot in your experiments. The cytotoxicity might be due to IAP depletion rather than, or in addition to, BCR-ABL degradation [1] [2].
  • Q3: How can I confirm that XIAP/cIAP1 recruitment is essential for degradation?

    • A: This requires a mechanistic validation. You can perform an ubiquitylation assay by transfecting cells with a tagged-ubiquitin plasmid (e.g., HA-Ubiquitin). Treat cells with this compound in the presence of MG132. Immunoprecipitate BCR-ABL and probe for ubiquitin to see increased polyubiquitylation [2]. Furthermore, you could use CRISPR or siRNA to knock down XIAP (the primary E3 ligase for some high-affinity SNIPERs) and see if degradation is attenuated [2].

References

Sniper(abl)-058 assay interference solutions

Author: Smolecule Technical Support Team. Date: February 2026

PROTAC Assay Troubleshooting Guide

The table below outlines common issues in protein degradation assays, their potential causes, and solutions based on general principles of chimeric degrader assays like PROTACs and SNIPERs [1].

Problem Phenomenon Potential Root Cause Recommended Solution / Investigation

| High Background Signal / Non-Specific Binding | 1. Contaminated reagents or work surfaces with concentrated analyte [2]. 2. Incomplete or improper plate washing [2]. 3. Non-specific interaction of the chimeric molecule. | 1. Decontaminate: Use dedicated pipettes, filter tips, and clean workspaces. Use a laminar flow hood [2]. 2. Optimize Wash: Follow recommended washing technique; do not overwash or soak wells [2]. 3. Validate Assay Conditions: Include appropriate controls (e.g., POI ligand alone, E3 ligand alone) to identify interference. | | Low Degradation Efficiency | 1. Inefficient Ternary Complex Formation: Linker length/chemistry is suboptimal [3]. 2. PROTAC Hook Effect: High [PROTAC] leads to formation of binary, not ternary, complexes [4]. 3. Insufficient E3 Ligase Activity. | 1. Titrate Linker: Systematically test PROTACs with different linkers if available. 2. Dose-Response Curve: Run a full PROTAC dilution series to identify optimal concentration and observe the "hook effect" [4]. 3. Positive Control: Use a validated degrader as a control to confirm E3 ligase system functionality. | | Poor Data Precision & High Variability | 1. Airborne contamination of plates or reagents [2]. 2. Inconsistent cell seeding or lysis. 3. Edge effects on microtiter plate. | 1. Aerosol Prevention: Use aerosol barrier filter pipette tips. Seal plates in a bag during incubations [2]. 2. Standardize Protocol: Ensure consistent timing and handling across all replicates. 3. Plate Layout: Avoid using outer wells; if necessary, use them for buffer blanks. | | Inaccurate Quantification (Curve Fitting) | Use of an inappropriate curve-fitting model for the non-linear dose-response data typical of degradation assays [2]. | Back-Fit Standards: Use non-linear models (4-PL, cubic spline) and verify accuracy by back-calculating standard concentrations [2]. |

Experimental Protocol for Key Investigations

When troubleshooting, these targeted experiments can help identify the root cause.

Protocol: Investigating the Hook Effect
  • Objective: To determine if a loss of degradation activity at high PROTAC concentrations is due to the hook effect [4].
  • Methodology:
    • Prepare a wide dilution series of the Sniper(abl)-058 PROTAC, spanning at least 5 to 6 orders of magnitude (e.g., from 1 nM to 100 µM).
    • Treat cells or the biochemical system with this concentration series under standard assay conditions.
    • Measure the remaining levels of the target protein (e.g., via Western blot or other immunoassay).
  • Expected Outcome: A bell-shaped curve where degradation efficiency increases to an optimum (DC₅₀) and then decreases at very high concentrations. Observing this confirms the hook effect, and the optimal concentration can be identified.
Protocol: Spike & Recovery for Matrix Interference
  • Objective: To validate the sample dilution buffer and rule out matrix effects that could cause under-recovery of the analyte [2].
  • Methodology:
    • Prepare samples spiked with a known concentration of the target analyte.
    • Dilute these samples in the recommended assay diluent and in your proposed alternative diluent (e.g., PBS with a carrier protein).
    • Process the diluted samples through the assay and calculate the percentage of the spiked analyte that is recovered.
  • Expected Outcome: Recovery of 95-105% indicates the diluent is suitable. Significantly lower recovery suggests the diluent or sample matrix is interfering with detection [2].

Scientific Background & Workflow

Understanding the core mechanism of PROTACs is crucial for effective troubleshooting. The following diagram illustrates the key steps in the targeted protein degradation process that your assay is designed to measure.

G PROTAC PROTAC Molecule Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex  Binds POI Protein of Interest (POI) POI->Ternary_Complex  Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex  Binds Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitin Transfer Degraded_POI Degraded POI Ubiquitinated_POI->Degraded_POI 26S Proteasome

I hope this structured troubleshooting guide provides a solid foundation for resolving issues with your this compound assay.

References

Sniper(abl)-058 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Specifications

The table below summarizes the key quantitative storage data available for SNIPER(ABL)-058.

Parameter Specification
Physical Form Solid powder [1] [2]
Long-Term Storage -20°C, dry, and dark conditions [1]
Shelf Life ≥12 months if stored properly [1]
Stock Solution Storage 0 - 4°C for 1 month [1]
Purity ≥95% [2] (or ≥98% [1]; refer to Certificate of Analysis)

Stability Troubleshooting Guide

For your FAQ section, here are answers to common stability and storage issues.

  • Q: What are the critical factors for maintaining the stability of this compound?

    • A: The key factors are temperature, light, and moisture. The product must be stored at -20°C in a dry and dark environment [1]. Exposure to light can cause oxidation of sensitive residues, and moisture may promote chemical degradation or hydrolysis [3].
  • Q: How should I handle the product to minimize stability issues during experiments?

    • A: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution or powder into single-use volumes [3]. Use low protein-binding tubes to avoid adsorption losses, especially with low-concentration stock solutions [3].
  • Q: How can I tell if my this compound has degraded?

    • A: First, perform a visual inspection. Look for any cloudiness, precipitation, or unexpected color changes, which can indicate aggregation or contamination [3]. For functional assessment, you should run a bioassay to check for a reduction in its ability to degrade the target BCR-ABL protein, as a drop in efficacy is a key sign of functional loss [3] [2].

Experimental Stability Workflow

For scientists characterizing stability, the following diagram outlines a recommended workflow that integrates general protein stability assessment principles.

Start Start Stability Assessment Visual Visual Inspection (Check for precipitation/color) Start->Visual FuncTest Functional Assay (Measure BCR-ABL degradation) Visual->FuncTest Charact Biophysical Characterization (e.g., SEC-HPLC, DLS) FuncTest->Charact Decision Results within acceptable range? Charact->Decision Stable Product Stable Continue experimental use Decision->Stable Yes NotStable Product Unstable Discard and use new aliquot Decision->NotStable No

Workflow Details:

  • Visual Inspection: Begin with a simple check for visible signs of degradation like cloudiness or particles [3].
  • Functional Assay: This is the most critical test. Assess the compound's efficacy by measuring the reduction of the BCR-ABL protein, for which it was designed (with a reported DC50 of 10 μM) [2]. A drop in activity indicates functional loss.
  • Biophysical Characterization: For a deeper analysis, techniques like Size Exclusion Chromatography (SEC-HPLC) can identify protein aggregation, and Dynamic Light Scattering (DLS) can reveal changes in size distribution that suggest unfolding [3].

Key Considerations for Your Support Center

  • Product Status: Note that this compound is listed as a discontinued product by at least one supplier [4]. Your support content should guide users on how to find alternatives or contact the company for replacement options.
  • Refer to Official Data: Always advise users to consult the Certificate of Analysis (CoA) that accompanies their specific batch for the most accurate and lot-specific information on purity and storage [1].
  • Regulatory Context: For drug development professionals, stability testing for commercial products must follow ICH guidelines, which define specific storage conditions for long-term and accelerated studies [5].

References

troubleshooting Sniper(abl)-058 specificity problems

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL) Compounds Comparison

The following table summarizes key degraders from the same research series for your reference. The high DC50 of SNIPER(ABL)-058 suggests why you might be experiencing specificity or potency issues [1] [2] [3].

Compound Name ABL Inhibitor IAP Ligand DC50 (Degradation) Key Findings & Potential Specificity Considerations
SNIPER(ABL)-039 Dasatinib LCL161 derivative 10 nM Optimized PEG×3 linker. Potent degradation; involves both cIAP1 and XIAP [1] [4].
SNIPER(ABL)-019 Dasatinib MV-1 0.3 µM Better potency than -058 [4].
SNIPER(ABL)-033 HG-7-85-01 LCL161 derivative 0.3 µM Better potency than -058 [3] [4].
SNIPER(ABL)-024 GNF5 LCL161 derivative 5 µM Better potency than -058 [3] [4].
SNIPER(ABL)-015 GNF5 MV-1 5 µM Better potency than -058 [4].
This compound Imatinib LCL161 derivative 10 µM Your compound. High DC50 indicates low degradation efficiency. [2] [5]
SNIPER(ABL)-049 Imatinib Bestatin 100 µM Very low degradation efficiency [4].

This comparison highlights that this compound is one of the less potent degraders in its class. Its core design, using Imatinib as the warhead, appears to be a significant factor, as other compounds using Dasatinib or HG-7-85-01 show much greater potency [1] [4].

Frequently Asked Questions

Here are answers to some specific troubleshooting questions you might have.

Q1: Why is my this compound not effectively degrading BCR-ABL? The most likely reason is its inherent low degradation potency, as indicated by its high DC50 of 10 µM [2] [5]. This means it requires a relatively high concentration to achieve half-maximal degradation. You can try:

  • Increasing the compound concentration and treatment time, while carefully monitoring for offtarget effects due to high doses.
  • Testing a more potent analog, such as SNIPER(ABL)-039 (DC50 = 10 nM), which uses Dasatinib and an optimized linker [1].

Q2: Could this compound be degrading other proteins besides BCR-ABL? Yes, this is a common characteristic of IAP-based degraders, known as the "hook effect." At high concentrations, the compound can saturate the E3 ubiquitin ligase, preventing the formation of the productive ternary complex (Target:SNIPER:IAP). Furthermore, the IAP ligand (LCL161 derivative) in this compound can simultaneously induce the degradation of IAPs themselves (like cIAP1 and XIAP), which can complicate your experimental outcomes and observed specificity [1] [3].

Q3: What are the key experimental controls for verifying specificity? To confirm that the observed effects are due to targeted protein degradation, your experimental design should include:

  • Protcasome inhibitor (e.g., MG132): Should block the degradation of BCR-ABL [3].
  • IAP ligand competition: Co-treatment with an excess of free IAP ligand (e.g., LCL161) should compete with this compound for E3 ligase binding and inhibit BCR-ABL degradation [1].
  • Inactive/Scrambled SNIPER: An analog with a broken target-binding moiety should not induce degradation.
  • Genetic Knockdown of IAPs: Knockdown of cIAP1 or XIAP can reduce degradation efficiency, confirming the involvement of these specific E3 ligases [1].

Troubleshooting & Optimization Guide

Here is a workflow to systematically diagnose and address specificity problems with this compound.

cluster_controls Key Controls & Experiments Start Start: Poor Specificity/Efficiency with this compound A Confirm Degradation Mechanism Start->A B Verify On-target Engagement A->B CA Use proteasome inhibitor MG132 (Degradation should be blocked) A->CA C Check for IAP Self-degradation B->C CB Check phosphorylation of STAT5 and CrkL B->CB D1 Try a more potent SNIPER (e.g., SNIPER(ABL)-039) C->D1 If mechanism is confirmed but weak D2 Optimize concentration & treatment time C->D2 If mechanism is confirmed but weak D3 Use a different IAP ligand (e.g., Bestatin, MV1) C->D3 If mechanism is confirmed but weak D4 Use a different ABL binder (e.g., Dasatinib-based) C->D4 If mechanism is confirmed but weak CC Monitor cIAP1/XIAP protein levels via Western Blot C->CC

The underlying mechanism of SNIPERs involves bringing the target protein (BCR-ABL) into close proximity with an E3 ubiquitin ligase (like cIAP1 or XIAP), leading to the target's ubiquitination and proteasomal degradation [1] [3].

SNIPER        ABL Binder(Imatinib)LinkerIAP Ligand(LCL161 derivative)     BCRABL BCR-ABL (Target Protein) SNIPER->BCRABL  Binds IAP cIAP1/XIAP (E3 Ubiquitin Ligase) SNIPER->IAP  Recruits Deg Proteasomal Degradation BCRABL->Deg  Leads to Ub Ubiquitin IAP->Ub  Transfers Ub->BCRABL  Tags

Suggested Experimental Protocol

To directly assess the activity and specificity of this compound in your system, you can adapt the following key methodology from the literature [1].

  • Cell Line: Use BCR-ABL-positive CML cells (e.g., K562, KCL-22).
  • Treatment:
    • Experimental Group: Treat cells with a concentration range of this compound (e.g., 1-30 µM) for 4-24 hours.
    • Critical Control Groups:
      • DMSO vehicle: Baseline control.
      • Proteasome inhibitor: Pre-treat with MG132 (e.g., 10 µM, 2-4 hours) before adding this compound.
      • IAP ligand competition: Co-treat with an excess of free LCL161.
  • Analysis:
    • Western Blotting:
      • Membrane 1: Probe for BCR-ABL levels to confirm degradation.
      • Membrane 2: Probe for cIAP1 and XIAP levels to check for simultaneous self-degradation.
      • Membrane 3: Probe for phosphorylated STAT5 and CrkL to confirm on-target pathway inhibition downstream of BCR-ABL.
    • Viability Assay: Perform cell viability assays (e.g., MTT) after 72-hour treatment to correlate degradation with functional effects.

References

Sniper(abl)-058 vs traditional small molecule inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

SNIPERs vs. Traditional Small Molecule Inhibitors

Feature Traditional Small Molecule Inhibitors SNIPERs (IAP-based PROTACs)
Mechanism of Action Occupies active site to inhibit function; occupancy-driven [1] [2] Recruits E3 ligase to induce protein degradation; event-driven [1] [3]
Effect on Protein Reversible inhibition; protein remains intact [4] Irreversible removal of the entire protein from the cell [4] [5]
Scope of Action Primarily affects enzymatic function [2] Degrades entire protein, affecting both enzymatic and scaffolding functions [6] [2]
Dosing & Catalyticity High, sustained doses often needed for effect [1] Sub-stoichiometric; one molecule can degrade multiple protein copies [4]
Target Selectivity Binds to target protein's active site [6] High selectivity; requires simultaneous binding to target and E3 ligase [4]
Addressing Drug Resistance Often fail when target protein mutates [5] Can overcome resistance from protein overexpression and certain mutations [4] [5]
"Undruggable" Targets Limited to proteins with well-defined binding pockets [7] Potential to target "undruggable" proteins (e.g., transcription factors, scaffolding proteins) [7] [5]

The SNIPER Technology Platform

SNIPERs are a type of Proteolysis-Targeting Chimera (PROTAC) that specifically hijacks Inhibitor of Apoptosis Proteins (IAPs), a family of E3 ubiquitin ligases [8] [1]. The following diagram outlines the mechanism of action for SNIPERs.

G POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI:SNIPER:IAP) POI->TernaryComplex  Binds SNIPER SNIPER Molecule SNIPER->SNIPER Recycled SNIPER->TernaryComplex  Recruits IAP IAP E3 Ubiquitin Ligase IAP->TernaryComplex  Binds UbiquitinatedPOI Polyubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination Proteasome Proteasome UbiquitinatedPOI->Proteasome Degradation POI Degraded Proteasome->Degradation

A key characteristic of SNIPERs is their ability to induce the degradation of both the target protein and the IAP E3 ligase itself, which can provide an additional anti-cancer effect as IAPs are often overexpressed in tumors [8] [3].

Experimental Insights and Methodologies

While data on SNIPER(ABL)-058 is unavailable, research on other SNIPERs and related BCR-ABL PROTACs reveals key experimental approaches:

  • Key Assays: Researchers typically use concentration-dependent degradation assays to determine DC₅₀ (half-maximal degradation concentration) and Dmax (maximum degradation). Anti-proliferative assays (e.g., CellTiter-Glo) measure cell viability, and western blotting confirms protein knockdown and its impact on downstream signaling pathways [6] [5].
  • Evidence from Related Compounds: A closely related molecule, SNIPER(ABL)-039, was reported to induce over 90% degradation of BCR-ABL protein [6]. Another potent BCR-ABL degrader, SIAIS056, demonstrated efficacy against several clinically relevant imatinib-resistant BCR-ABL mutants in vitro and induced tumor regression in a xenograft mouse model [5].

Future Research Directions

To conduct a thorough comparison for "this compound", you may need to:

  • Consult Primary Literature: Search for specific research articles or pre-prints detailing the synthesis and profiling of this compound.
  • Explore Clinical Trial Databases: If this compound is in advanced development, check clinical trial registries for Phase I data on efficacy, pharmacokinetics, and safety.
  • Contact Developers Directly: Reaching out to the academic labs or companies developing this specific technology could provide the most current and detailed data.

References

Understanding SNIPERs and How They Differ from PROTACs

Author: Smolecule Technical Support Team. Date: February 2026

SNIPERs (Specific and non-genetic IAP-dependent Protein Erasers) are a class of chimeric molecules designed to induce targeted protein degradation, similar to PROTACs. However, they employ a distinct mechanism by recruiting a different family of E3 ubiquitin ligases, the Inhibitor of Apoptosis Proteins (IAPs) [1].

The table below summarizes the core conceptual differences between SNIPERs and more conventional PROTACs.

Feature SNIPERs Conventional PROTACs
E3 Ligase Recruited IAP family (e.g., cIAP1, XIAP) [1] Primarily CRBN or VHL [2] [3] [4]
Key Mechanism Induce simultaneous degradation of both the target protein and the IAP itself [1] Typically degrade only the target protein of interest (POI)
Proposed Therapeutic Advantage Potentially more effective against cancer cells that overexpress IAPs to resist therapy [1] Broadly applicable; can target "undruggable" proteins; catalytic, sub-stoichiometric mode of action [2] [5] [6]

The following diagram illustrates the distinct degradation pathways triggered by these two technologies.

G cluster_protac PROTAC Pathway cluster_sniper SNIPER Pathway POI1 Protein of Interest (POI) Ternary1 Ternary Complex (POI-PROTAC-E3) POI1->Ternary1 PROTAC PROTAC Molecule PROTAC->Ternary1 E3_Protac E3 Ligase (e.g., CRBN, VHL) E3_Protac->Ternary1 Ub1 Ubiquitinated POI Ternary1->Ub1 Ubiquitination Degraded_POI Degraded POI Ub1->Degraded_POI Proteasome POI2 Protein of Interest (POI) Ternary2 Ternary Complex (POI-SNIPER-IAP) POI2->Ternary2 SNIPER SNIPER Molecule SNIPER->Ternary2 IAP IAP (e.g., cIAP1, XIAP) IAP->Ternary2 Ub_POI Ubiquitinated POI Ternary2->Ub_POI Ubiquitination Ub_IAP Ubiquitinated IAP Ternary2->Ub_IAP Ubiquitination Degraded_POI2 Degraded POI Ub_POI->Degraded_POI2 Proteasome Degraded_IAP Degraded IAP Ub_IAP->Degraded_IAP Proteasome

Key Experimental Parameters for Comparison

To objectively compare any protein degrader, including a SNIPER versus a PROTAC, researchers focus on specific quantitative metrics and experimental protocols. The search results highlight several critical methodologies [7].

Key Quantitative Metrics for Degrader Efficacy

When generating your own comparative data, the following parameters are essential for a structured table:

  • DC₅₀: The concentration that induces 50% degradation of the target protein. This measures potency.
  • Dmax: The maximum degradation achieved, expressed as a percentage of the baseline protein level. This measures efficacy.
  • IC₅₀ (in Cell Viability Assays): The concentration that reduces cell viability by 50%. This links degradation to a biological effect.
Modern Methods for Assessing Degradation

Traditional Western blotting is often a bottleneck in screening. The following modern alternatives provide faster, more quantitative data, ideal for comparative studies [7].

  • Capillary Western Blot (e.g., Jess): An automated, capillary-based system that provides high reproducibility, requires less sample, and is excellent for generating dose-response curves and calculating IC₅₀ values for multiple candidates.
  • HiBiT-Based Luminescent Assay: A highly sensitive method that uses a small peptide tag on the target protein. It allows for real-time, quantitative monitoring of protein levels in live cells without the need for antibodies, making it ideal for high-throughput screening.

A Path Forward for Your Comparison Guide

Since a direct comparison for "Sniper(abl)-058" is not publicly available, here are concrete steps you can take to build a comprehensive guide:

  • Investigate the Broader Context: Look for research on other IAP-based degraders (SNIPERs) and their comparisons to CRBN- or VHL-based PROTACs. This can provide a strong conceptual and mechanistic foundation for your guide.
  • Focus on the ABL Target: Search specifically for degraders targeting the ABL protein (e.g., in chronic myeloid leukemia). You may find data on different PROTACs targeting ABL, which could serve as a useful point of contrast, even if a specific comparison to "this compound" is not available.
  • Consult Specialized Databases: Use curated databases mentioned in the literature, such as PROTAC-DB, to find detailed information on known degraders, including their structures, E3 ligases, and available biological data [3] [8].

References

Sniper(abl)-058 degradation efficiency comparison

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL) Degradation Efficiency and Activity

The following table summarizes the key experimental findings for the optimized SNIPER(ABL) compound, SNIPER(ABL)-39, which shares a similar design and target with the mentioned "-058" variant [1].

Compound Target Protein Key Components Degradation Efficiency & Experimental Findings Cell-Based Activity

| SNIPER(ABL)-39 [1] | BCR-ABL (Oncogenic fusion protein in CML) | Target Ligand: Dasatinib (ABL inhibitor) E3 Ligase Ligand: LCL161 derivative (IAP antagonist) Linker: Polyethylene glycol (PEG) x 3 | Induces potent degradation of BCR-ABL protein. Mechanistic studies indicated roles for both cIAP1 and XIAP E3 ligases in the degradation process [1]. | Suppressed growth of BCR-ABL-positive chronic myeloid leukemia (CML) cells; inhibited phosphorylation of downstream signaling proteins STAT5 and CrkL [1]. |

Core Experimental Protocols

The key experiments that validate the efficacy of SNIPER(ABL) compounds like SNIPER(ABL)-39 typically involve the following methodologies [1]:

  • Western Blot Analysis: Used to assess the degradation of the target BCR-ABL protein. Cells are treated with the SNIPER compound, lysed, and the protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against BCR-ABL. A decrease in the band intensity indicates successful protein degradation.
  • Cell Viability/Growth Suppression Assays: The anti-proliferative effect of SNIPER(ABL) on CML cells is measured using cell culture models. BCR-ABL-positive cells are treated with the compound, and cell viability is quantified over time to demonstrate the functional consequence of target degradation.
  • Analysis of Downstream Signaling: The inhibition of BCR-ABL's oncogenic signaling is confirmed by western blot analysis of phosphorylated downstream substrates like STAT5 and CrkL. A reduction in phosphorylation confirms the functional knockdown of the target.

SNIPER Technology Mechanism

The diagram below illustrates how SNIPER molecules work to bring about the degradation of a target protein like BCR-ABL.

cluster_cell Intracellular Space SNIPER SNIPER(ABL) Molecule TernaryComplex Ternary Complex (E3 : SNIPER : Target) SNIPER->TernaryComplex POI Target Protein (BCR-ABL) POI->TernaryComplex E3 E3 Ubiquitin Ligase (cIAP1/XIAP) E3->TernaryComplex UbiquitinatedPOI Poly-Ubiquitinated Target Protein TernaryComplex->UbiquitinatedPOI Ubiquitin Transfer Proteasome 26S Proteasome UbiquitinatedPOI->Proteasome Fragments Protein Fragments Proteasome->Fragments Degradation p1 p2 Ub Ubiquitin Ub->UbiquitinatedPOI E1/E2/E3 Cycle

Platform Comparison: SNIPERs vs. PROTACs

SNIPERs belong to the broader category of Targeted Protein Degradation (TPD). The table below compares the SNIPER platform with the well-known PROTAC platform [2] [3] [4].

Feature SNIPERs PROTACs
Full Name Specific and Nongenetic IAP-dependent Protein Erasers [1] [3] Proteolysis-Targeting Chimeras [2] [4]
Mechanism Recruits Inhibitor of Apoptosis Proteins (IAPs), primarily cIAP1 and XIAP, to ubiquitinate and degrade the target protein [1] [3]. Recruits a variety of E3 ligases (e.g., VHL, CRBN, MDM2) to ubiquitinate the target [2].
Key Characteristics Early ligands (e.g., based on bestatin) could induce auto-degradation of cIAP1 alongside the target [2] [3]. Newer ligands like LCL161 help mitigate this effect [1]. A wider and more established repertoire of E3 ligase ligands is available [2]. The first small-molecule-based PROTACs have entered clinical trials [2] [4].
Common E3 Ligases cIAP1, XIAP [1] [3] VHL, CRBN, MDM2 [2]

Interpretation Guide

  • Focus on the Platform: The performance of SNIPER(ABL)-39 strongly indicates the potential of the SNIPER platform for degrading challenging oncogenic targets like BCR-ABL [1].
  • Consider the E3 Ligase: The choice of E3 ligase (IAPs for SNIPERs vs. VHL/CRBN for many PROTACs) can influence the degradation efficiency, potential off-target effects, and the cell-type specificity of the degrader [2].
  • Evaluate the Hook Effect: Like PROTACs, SNIPERs can exhibit a "hook effect" where high concentrations reduce degradation efficiency by forming inactive binary complexes, which is a critical factor for experimental design and dosage [2].

References

Orthogonal Validation Methods in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Validation Method Typical Application & Measured Endpoint Key Experimental Readouts
Cellular Viability Assays [1] Assess compound's ability to kill cancer cells. Measures cell death or metabolic activity. Dose-response curves (IC50 values), comparison of efficacy across different cancer cell lines.
Western Blotting [1] Confirm on-target protein degradation or modulation of downstream signaling pathways. Reduction in target protein levels; changes in phosphorylation states of pathway components.
Immunofluorescence & Microscopy [1] Visualize morphological changes and sub-cellular events (e.g., vacuolization). Quantification of cytoplasmic vacuolization, organelle swelling, or protein aggregation.
Flow Cytometry Quantify apoptosis, cell cycle arrest, or surface marker expression. Percentage of cells in apoptosis (Annexin V+), distribution of cells in cell cycle phases (G1, S, G2/M).
Genetic Knockdown/CRISPR Validate target specificity by mimicking compound's effect genetically. Correlation between genetic target depletion and compound-induced phenotype (e.g., cell death).
Proteomic Analysis Unbiased assessment of protein-level changes and potential off-target effects. Identification of significantly up/down-regulated proteins and pathways in treated vs. control cells.

Detailed Experimental Protocols

The following protocols are generalized from standard molecular and cellular biology techniques, which can be tailored to investigate "Sniper(abl)-058".

  • 1. Cell Viability and Proliferation Assay (e.g., WST-8)

    • Purpose: To determine the cytotoxic effect of "this compound" and calculate its half-maximal inhibitory concentration (IC50).
    • Procedure: Seed cancer cells (e.g., 3,000-5,000 cells/well) in a 96-well plate. The following day, treat cells with a dose range of "this compound" (e.g., 1 nM to 100 µM) and include a DMSO vehicle control. After an incubation period (e.g., 72 hours), add the water-soluble tetrazolium salt WST-8. Incubate for 1-4 hours at 37°C, then measure the absorbance at 450 nm using a plate reader. Cell viability is expressed as a percentage of the vehicle control [1].
    • Data Analysis: Generate dose-response curves and use non-linear regression analysis to calculate IC50 values.
  • 2. Western Blotting for Target Engagement

    • Purpose: To confirm that "this compound" engages its intended target, leading to protein degradation or pathway modulation.
    • Procedure: Treat cells with "this compound" and appropriate controls for various time points. Lyse cells using an SDS-based buffer, boil the lysates, and quantify protein concentration. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody specific to the target protein (e.g., anti-ABL antibody), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the immunoreactive proteins using a chemiluminescent substrate and visualize with a digital imager [1].
    • Data Analysis: Quantify band intensity relative to a loading control (e.g., β-actin) to determine the percentage of target protein degradation.
  • 3. Immunostaining for Morphological Analysis

    • Purpose: To identify unique, non-apoptotic cell death phenotypes, such as paraptosis, characterized by cytoplasmic vacuolization.
    • Procedure: Culture cells on glass coverslips and treat with "this compound". After treatment, fix cells with 100% methanol on ice. Permeabilize and block cells with a solution containing Triton X-100 and BSA. Incubate with primary antibodies against organelle markers (e.g., ER, Golgi, lysosomes) or aggregated proteins, followed by fluorescent dye-conjugated secondary antibodies. Stain nuclei with Hoechst 33342 and mount coverslips. Acquire images using a fluorescence microscope [1].
    • Data Analysis: Qualitatively and quantitatively assess the appearance and extent of cytoplasmic vacuolization or other morphological changes.

Experimental Workflow Visualization

The diagram below outlines a logical workflow for the orthogonal validation of a novel compound, integrating the methods described above.

Start Treat Cells with This compound Viability Cell Viability Assay Start->Viability WB Western Blot Start->WB IF Immunofluorescence Start->IF Flow Flow Cytometry Start->Flow IC50 IC50 Value Viability->IC50 Degradation Target Protein Degradation WB->Degradation Vacuoles Cytoplasmic Vacuolization IF->Vacuoles Apoptosis Apoptosis & Cell Cycle Flow->Apoptosis Validation Orthogonal Validation of Mechanism IC50->Validation Degradation->Validation Vacuoles->Validation Apoptosis->Validation

How to Proceed with Your Research

Given the lack of specific data for "this compound", I suggest the following steps to advance your project:

  • Refine Your Literature Search: The compound name may be phrased differently in formal scientific publications. Try searching for its chemical structure, IUPAC name, or research grant identifiers. Broader searches on "ABL kinase degraders" or "PROTACs in leukemia" may also provide relevant methodological context.
  • Consult Specialized Databases: Search patent databases (like USPTO or WIPO), clinical trial registries (ClinicalTrials.gov), and specialized chemical compound databases (e.g., PubChem) for any pre-publication data.
  • Establish a Validation Matrix: Map out which methods in the table above best address key questions: Is the compound potent? (Viability Assay). Does it hit its target? (Western Blot). Does it cause a unique phenotype? (Microscopy). Using multiple, independent methods strengthens your conclusions.

References

Sniper(abl)-058 versus VHL-based degraders comparison

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Broader Context

While data on "Sniper(abl)-058" is unavailable, the search results offer a solid foundation for understanding how such a comparison would be structured. PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation by the proteasome [1] [2].

The diagram below illustrates this core mechanism, which is shared by both VHL-based degraders and the postulated mechanism of "this compound".

architecture POI Protein of Interest (POI) (e.g., ABL1) Ternary_Complex Ternary Complex (POI:PROTAC:E3 Ligase) POI->Ternary_Complex Binds PROTAC PROTAC Degrader PROTAC->Ternary_Complex Forms E3_Ligase E3 Ubiquitin Ligase (e.g., VHL or CRBN) E3_Ligase->Ternary_Complex Recruits Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Degraded_POI Degraded POI Ubiquitinated_POI->Degraded_POI Proteasomal Degradation

Based on the general principles of PROTAC development [1] [3], a comparison between two degraders would typically focus on the parameters outlined in the table below. You can use this as a framework for evaluating data once you find it.

Comparison Parameter Typical Experimental Data & Methods

| Degradation Efficiency | DC₅₀ (half-maximal degradation concentration): Measured by treating cells and quantifying target protein levels via Western blot or cellular thermal shift assay (CETSA). Dmax (maximum degradation achieved): The highest percentage of protein degradation observed [3]. | | Selectivity | Global Proteomics: Using mass spectrometry (e.g., TMT or SILAC) to confirm on-target degradation and identify potential off-targets across thousands of proteins [3]. | | Cellular Activity | Proliferation/Viability Assays: IC₅₀ values in relevant cell lines (e.g., CML lines for ABL1 degraders). Metrics like apoptosis (caspase activation) and cell cycle arrest are also common [4]. | | Ternary Complex | Co-operativity (α): Measured via ITC (Isothermal Titration Calorimetry) or TR-FRET (Time-Resolved Fluorescence Energy Transfer) to quantify the stability of the POI-PROTAC-E3 complex [4] [3]. | | Mechanism & Resistance | CRISPR Screens: Used to identify essential components of the degradation mechanism (e.g., specific E3 ligase, proteasome subunits) and model resistance [4]. |

Key Experimental Protocols in the Field

The search results highlight several key methodologies used to generate data for PROTAC comparisons [5] [4] [3]:

  • CRISPR Screening: A powerful method to identify which E3 ligase a degrader relies on (e.g., VHL, CRBN, DCAF16) and to validate the degradation pathway by knocking out genes encoding components of the ubiquitin-proteasome system [4].
  • Biophysical Analysis of Ternary Complexes: Techniques like Isothermal Titration Calorimetry (ITC) and Time-Resolved Fluorescence Energy Transfer (TR-FRET) are used to quantify the binding affinity and cooperative effects between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of degradation efficiency [4].
  • Direct-to-Biology (D2B) Platforms: These high-throughput synthesis and screening methods allow for the rapid cellular testing of many PROTAC molecules early in the discovery process, accelerating the identification of optimal linkers and E3 ligase ligands [3].

References

SNIPER(ABL)-058 Profile and Comparative Data

Author: Smolecule Technical Support Team. Date: February 2026

SNIPER(ABL)-058 is a heterobifunctional degrader composed of the ABL inhibitor Imatinib linked to a derivative of the IAP ligand LCL-161 [1] [2]. Its primary purpose is to reduce levels of the BCR-ABL fusion protein, a key driver in certain leukemias.

The table below summarizes the available quantitative data for this compound and other selected SNIPER(ABL) compounds for comparison [1] [2].

Compound Name Target Protein POI Ligand (Warhead) E3 Ligase Ligand DC50 (Degradation)
SNIPER(ABL)-039 BCR-ABL Dasatinib LCL-161 derivative 10 nM
SNIPER(ABL)-019 BCR-ABL Dasatinib MV-1 0.3 µM
SNIPER(ABL)-033 BCR-ABL HG-7-85-01 LCL-161 derivative 0.3 µM
SNIPER(ABL)-015 BCR-ABL GNF5 MV-1 5 µM
SNIPER(ABL)-024 BCR-ABL GNF5 LCL-161 derivative 5 µM
This compound BCR-ABL Imatinib LCL-161 derivative 10 µM
SNIPER(ABL)-049 BCR-ABL Imatinib Bestatin 100 µM

> Note on Data Interpretation: The DC50 represents the half-maximal degradation concentration. A lower DC50 indicates greater potency. The data shows that the choice of both the POI ligand and the E3 ligase ligand significantly impacts degradation efficiency.

Mechanistic Overview of SNIPERs

SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers) are a class of PROTACs that recruit Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1, as their E3 ubiquitin ligase [3] [4]. The following diagram illustrates their mechanism of action.

sniper_mechanism POI Protein of Interest (POI) e.g., BCR-ABL TernaryComplex Ternary Complex (POI-SNIPER-IAP) POI->TernaryComplex Binds Sniper SNIPER Molecule Sniper->TernaryComplex Recruits IAP IAP E3 Ligase (e.g., cIAP1) IAP->TernaryComplex Binds UbiquitinatedPOI Polyubiquitinated POI TernaryComplex->UbiquitinatedPOI Ubiquitination RecycledSniper Recycled SNIPER TernaryComplex->RecycledSniper Release Proteasome 26S Proteasome UbiquitinatedPOI->Proteasome Recognition DegradedPOI Degraded POI Proteasome->DegradedPOI Degradation RecycledSniper->Sniper Recycle

This event-driven mechanism allows a single SNIPER molecule to facilitate the degradation of multiple target protein copies [3].

Experimental Validation Approaches

While the searched literature confirms the degradation output (DC50), it does not detail the specific biochemical or cellular assays used for validation. Based on standard practices in the field, the following methodologies are typically employed to confirm target engagement and degradation.

  • Core Validation Workflow: The general experimental workflow for validating a SNIPER's activity typically involves a series of in vitro and in-cell assays, progressing from initial confirmation to mechanistic studies [3] [5].

workflow A In-cell Degradation Assay (Western Blot) B Dose-Response Analysis (DC50 calculation) A->B C Time-Course Experiment B->C D Ubiquitination Assay (e.g., Immunoprecipitation) C->D E Ternary Complex Validation (e.g., SPR, ITC) D->E F Phenotypic Assays (e.g., Cell Viability) E->F G Specificity Profiling (Proteomics) F->G

  • Key Methodologies:
    • Protein Degradation Analysis: Western Blotting is the fundamental technique to demonstrate a reduction in the target protein (BCR-ABL) levels after treatment with this compound. Quantification of the blots across a range of concentrations is used to generate the DC50 value [1] [2].
    • Ubiquitination Detection: To provide direct evidence that the mechanism involves the ubiquitin-proteasome system, co-immunoprecipitation assays can be used with anti-ubiquitin antibodies to detect an increase in ubiquitinated forms of BCR-ABL upon SNIPER treatment [5].
    • Ternary Complex Confirmation: Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to validate the formation of the ternary complex (BCR-ABL / this compound / IAP) and measure its binding affinity [3] [4].
    • Functional Consequences: Cell proliferation and viability assays (e.g., in BCR-ABL-positive leukemic cell lines) are used to link target degradation to the desired phenotypic outcome, such as inhibition of cell growth or induction of apoptosis [3].

Interpretation and Strategic Considerations

For your comparison guide, these key points may be valuable for your audience of researchers and drug development professionals:

  • Relative Performance: The data shows that This compound has moderate potency (DC50 = 10 µM) compared to other SNIPERs in its class. This highlights that the identity of the warhead is critical; SNIPERs using Dasatinib (e.g., SNIPER(ABL)-039) are significantly more potent [1] [2].
  • IAP Ligand Advantage: A key feature of IAP-based SNIPERs is their potential for dual degradation. They can simultaneously degrade the target protein (POI) and the cIAP1 protein itself, which may enhance anti-proliferative and pro-apoptotic effects in cancer cells [3] [4].
  • Event-Driven Action: Emphasize that, like all PROTACs, SNIPERs are catalytic and event-driven. This means they can be active at lower concentrations than traditional inhibitors and can often overcome resistance mutations that arise from target overexpression or reduced drug binding [3] [6].

References

×

XLogP3

6.5

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

4

Exact Mass

1149.54699419 Da

Monoisotopic Mass

1149.54699419 Da

Heavy Atom Count

83

Dates

Last modified: 08-10-2024

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